molecular formula C8H10N2O4S B12411824 2-Methoxy-5-sulfamoylbenzamide-d3

2-Methoxy-5-sulfamoylbenzamide-d3

Katalognummer: B12411824
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: GTKYLVJCMKDNTH-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-sulfamoylbenzamide-d3 is a deuterium-labeled analog of a key metabolite of Sulpiride, an antipsychotic agent that acts as a selective dopamine D2 and D3 receptor antagonist . This labeled compound is an essential tool in modern pharmaceutical research, primarily used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of Sulpiride and its metabolic pathway products in biological matrices. By utilizing this deuterated standard, researchers can achieve highly accurate pharmacokinetic profiling, which includes studying the drug's absorption, distribution, metabolism, and excretion (ADME) in support of drug development and therapeutic monitoring . The incorporation of deuterium atoms provides a mass shift that distinguishes it from the endogenous analyte, thereby minimizing analytical interference and improving the reliability and sensitivity of mass spectrometric methods. The primary research value of 2-Methoxy-5-sulfamoylbenzamide-d3 lies in its application for investigating the complex pharmacology of Sulpiride, which is used to treat conditions such as schizophrenia and is also known to inhibit carbonic anhydrase . Its use facilitates a deeper understanding of drug metabolism and the potential implications of metabolite formation on both therapeutic efficacy and safety profiles.

Eigenschaften

Molekularformel

C8H10N2O4S

Molekulargewicht

233.26 g/mol

IUPAC-Name

5-sulfamoyl-2-(trideuteriomethoxy)benzamide

InChI

InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13)/i1D3

InChI-Schlüssel

GTKYLVJCMKDNTH-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N

Kanonische SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Metabolic pathway of antipsychotic drugs yielding 2-Methoxy-5-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the Metabolic Pathway of Benzamide Antipsychotics: The Generation of 2-Methoxy-5-sulfamoylbenzamide

As a Senior Application Scientist specializing in the bioanalytical profiling of neuropharmacological agents, I approach drug metabolism not merely as a catalog of breakdown products, but as a dynamic system of chemical causality. The benzamide class of atypical antipsychotics—most notably sulpiride and its levorotatory enantiomer levosulpiride—presents a fascinating pharmacokinetic profile. While these molecules are highly hydrophilic and predominantly resist hepatic biotransformation, the trace metabolic fraction they do yield provides critical insights into their systemic behavior and potential drug-drug interactions.

This technical guide deconstructs the specific metabolic pathway that yields the primary metabolite 2-Methoxy-5-sulfamoylbenzamide , detailing the underlying enzymatic mechanisms, pharmacokinetic data, and the self-validating analytical workflows required to isolate and quantify it.

The Biotransformation Architecture: Oxidative N-Dealkylation

Sulpiride (IUPAC: N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide) is a highly selective dopamine D2 and D3 receptor antagonist[1]. Due to its low lipophilicity, approximately 95% of an administered dose is excreted unchanged in the urine and feces[2]. However, the remaining fraction (less than 5%) undergoes hepatic biotransformation.

The generation of 2-Methoxy-5-sulfamoylbenzamide from the parent drug is driven by oxidative N-dealkylation [3].

The Chemical Causality:

  • Alpha-Carbon Hydroxylation: Hepatic Cytochrome P450 (CYP) enzymes—primarily CYP3A4—catalyze the insertion of an oxygen atom at the alpha-carbon of the aliphatic linker (the methylene bridge connecting the amide nitrogen to the pyrrolidine ring).

  • Carbinolamide Formation: This oxidation forms a highly unstable carbinolamide intermediate.

  • Spontaneous Hydrolysis: Driven by thermodynamic instability, the carbinolamide intermediate spontaneously hydrolyzes. The C-N bond is cleaved, yielding the primary amide (2-Methoxy-5-sulfamoylbenzamide ) and a dealkylated pyrrolidine-carboxaldehyde byproduct.

While in vitro studies demonstrate that sulpiride itself does not inhibit or induce major CYP enzymes (including CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4)[4], it acts as a minor "victim" substrate. For instance, co-administration with potent enzyme inducers like carbamazepine (which strongly induces CYP3A4) accelerates this oxidative cleavage, potentially reducing the plasma concentration of the parent drug by 30-50%[5].

MetabolicPathway Parent Sulpiride (Parent Drug) Enzyme Hepatic CYP450 (e.g., CYP3A4) Parent->Enzyme Oxidative N-dealkylation Metabolite 2-Methoxy-5-sulfamoylbenzamide (Target Metabolite) Enzyme->Metabolite Amide Linkage Cleavage Byproduct Dealkylated Pyrrolidine Enzyme->Byproduct

Oxidative N-dealkylation of sulpiride yielding 2-methoxy-5-sulfamoylbenzamide.

Quantitative Pharmacokinetic & Metabolic Profile

To understand the analytical challenge of isolating this metabolite, we must first look at the quantitative pharmacokinetic parameters of the parent drug. Because the metabolic yield is so low, highly sensitive instrumentation is required for detection.

Pharmacokinetic ParameterValueClinical & Analytical Significance
Bioavailability 25 - 40%High hydrophilicity limits gastrointestinal absorption.
Protein Binding < 40%High free-fraction in plasma; beneficial for extraction.
Hepatic Metabolism < 5%Requires highly sensitive LC-MS/MS for metabolite detection.
Primary Metabolite 2-Methoxy-5-sulfamoylbenzamideInactive cleavage product of the aliphatic side-chain[3].
Elimination Half-life 7.15 - 8.3 hoursDictates the sampling window for pharmacokinetic profiling[2].
Clearance Route Renal (70-90%)Urine is the optimal matrix for high-yield metabolite recovery.

Analytical Methodology: A Self-Validating LC-MS/MS Workflow

When quantifying trace metabolites like 2-Methoxy-5-sulfamoylbenzamide, analytical trustworthiness is paramount. Simple protein precipitation (PPT) is inadequate because it fails to remove endogenous phospholipids, which co-elute with hydrophilic benzamides and cause severe ion suppression in the Electrospray Ionization (ESI) source.

To establish a self-validating system , we employ Mixed-Mode Solid-Phase Extraction (SPE) coupled with a stable isotope-labeled internal standard (SIL-IS). By spiking the matrix with 2-Methoxy-5-sulfamoylbenzamide-d3 [6], any matrix effects or extraction losses apply equally to both the endogenous metabolite and the heavy isotope, ensuring the final quantification ratio remains absolute.

Step-by-Step Protocol:
  • Matrix Spiking & Equilibration: Aliquot 200 µL of human plasma or urine into a microcentrifuge tube. Spike with 20 µL of the internal standard (2-Methoxy-5-sulfamoylbenzamide-d3 at 50 ng/mL). Vortex for 30 seconds to ensure homogeneous binding.

  • Sample Pre-treatment: Dilute the sample 1:1 with 2% phosphoric acid (H3PO4) to disrupt protein binding and fully protonate the analytes.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through a polymeric reversed-phase/ion-exchange mixed-mode cartridge.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash with 1 mL of 5% Methanol in water to remove hydrophilic interferences, followed by 1 mL of 100% Acetonitrile to elute phospholipids.

    • Elution: Elute the target metabolite and IS using 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution. Detect via tandem mass spectrometry in Positive ESI (ESI+) mode using Multiple Reaction Monitoring (MRM) transitions specific to the parent mass and stable fragments.

Workflow S1 1. Matrix Spiking Add 2-Methoxy-5-sulfamoylbenzamide-d3 S2 2. Mixed-Mode SPE Eliminate Phospholipids S1->S2 S3 3. LC-MS/MS (ESI+) Chromatographic Separation S2->S3 S4 4. Ratio Quantification Self-Validating Data Output S3->S4

Self-validating LC-MS/MS workflow utilizing stable isotope-labeled internal standards.

Conclusion

The isolation of 2-Methoxy-5-sulfamoylbenzamide from benzamide antipsychotics serves as a masterclass in trace-level bioanalysis. By understanding the chemical causality of CYP-mediated oxidative N-dealkylation, and by engineering a self-validating SPE-LC-MS/MS workflow using deuterated internal standards, researchers can confidently map the pharmacokinetic boundaries of these crucial neuropharmacological agents.

Sources

Mass Fragmentation Dynamics of 2-Methoxy-5-sulfamoylbenzamide-d3: A Technical Guide for LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-5-sulfamoylbenzamide-d3 is a highly specialized Stable Isotope-Labeled Internal Standard (SIL-IS). The unlabeled analog is widely recognized as the primary active metabolite and a critical degradation product (Impurity E) of substituted benzamide neuroleptics, including sulpiride and amisulpride[1]. For researchers and drug development professionals, understanding the exact tandem mass spectrometry (MS/MS) fragmentation cascade of this D3-labeled standard is paramount for developing robust, high-sensitivity bioanalytical assays and ensuring absolute quantitative accuracy in pharmacokinetic studies.

Chemical Profiling & Isotopic Rationale

In the design of SIL-IS molecules for LC-MS/MS, the spatial location of the heavy isotopes dictates the reliability of the standard.

The Causality of the -OCD3 Label: Deuterium atoms placed on aromatic rings or heteroatoms (like the amine or sulfonamide nitrogens) are highly susceptible to hydrogen-deuterium (H/D) exchange when reconstituted in protic mobile phases (e.g., Water/Methanol gradients modified with formic acid). By localizing the three deuterium atoms exclusively on the methoxy group (-OCD3), the isotopic fidelity is chemically locked. The carbon-deuterium bonds in the methoxy group do not undergo back-exchange under acidic LC conditions, ensuring the mass shift (+3 Da) remains absolute and artifact-free throughout the chromatographic run[2].

Mechanistic Mass Spectrometry (ESI-CID-MS/MS)

Under positive electrospray ionization (ESI+), the molecule undergoes a predictable and highly diagnostic fragmentation cascade during Collision-Induced Dissociation (CID).

  • Precursor Ion Formation: The molecule readily accepts a proton at the highly basic amide nitrogen, forming the precursor ion [M+H]+ at m/z 234.06.

  • Primary Amide Cleavage: The most thermodynamically favorable event is the neutral loss of ammonia (NH 3​ , 17.03 Da) from the protonated benzamide. This yields a highly stable acylium ion at m/z 217.04. The stability is driven by the resonance of the C≡O+ triple bond with the aromatic ring, a well-documented hallmark of benzamide fragmentation[3].

  • Secondary Cleavages (From the Acylium Ion):

    • Sulfonamide Cleavage: The acylium ion undergoes cleavage of the robust C-S bond, losing the entire sulfamoyl group (SO 2​ NH 2​ , 80.00 Da) to form the benzoyl cation at m/z 137.06.

    • Homolytic Methoxy Cleavage: A highly diagnostic homolytic cleavage of the deuterated methyl radical (•CD 3​ , 18.04 Da) occurs, leaving a radical cation at m/z 199.00.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute confidence in the MS/MS method, the following protocol employs an "Isotope Convergence Test" to self-validate the integrity of the standard.

Step 1: Mobile Phase & Ionization Causality
  • Prepare a 100 ng/mL solution of the D3 standard in 50:50 H 2​ O:Acetonitrile.

  • Critical Addition: Add 0.1% Formic Acid to the solution.

    • Causality: Formic acid provides the abundant protons necessary to force protonation at the amide nitrogen. Without it, sodium adducts [M+Na]+ dominate the spectrum. Sodium adducts do not fragment cleanly under CID, which severely degrades Multiple Reaction Monitoring (MRM) sensitivity.

Step 2: CID Energy Ramping
  • Infuse the solution at 10 µL/min directly into the ESI source.

  • Isolate m/z 234.1 in Quadrupole 1 (Q1).

  • Ramp the Collision Energy (CE) from 10 to 50 eV in the collision cell.

    • Causality: Utilize Argon as the collision gas rather than Nitrogen. Argon’s higher atomic mass transfers significantly more kinetic energy during collisions, which is strictly required to break the strong aromatic C-S bond and generate the m/z 137.06 structural backbone transition.

Step 3: The Isotope Convergence Test (System Validation)

To mathematically prove the deuterium label is localized entirely on the methoxy group and has not undergone H/D scrambling, infuse the unlabeled 2-Methoxy-5-sulfamoylbenzamide ( [M+H]+ m/z 231.04) under identical conditions and monitor the loss of the methoxy radical.

  • Unlabeled Pathway: m/z 231.04 214.02 199.00 (Loss of •CH 3​ , 15.02 Da).

  • Labeled (D3) Pathway: m/z 234.06 217.04 199.00 (Loss of •CD 3​ , 18.04 Da).

Validation Criterion: Both precursor ions MUST converge to the exact same m/z 199.00 product ion. This convergence acts as an orthogonal validation of the molecule's structural fidelity.

Quantitative Data & Transition Tables

Table 1: Exact Mass and Elemental Composition of Key Fragments

Fragment IDExact Mass (m/z)Elemental CompositionNeutral LossMechanism
Precursor234.06C 8​ H 8​ D 3​ N 2​ O 4​ S + N/AProtonation (ESI+)
Acylium217.04C 8​ H 5​ D 3​ NO 4​ S + -NH 3​ (17.03 Da)Amide Cleavage
Radical Cation199.00C 7​ H 5​ NO 4​ S +• -•CD 3​ (18.04 Da)Homolytic Cleavage
Sulfonyl Loss153.07C 8​ H 5​ D 3​ NO 2+​ -SO 2​ (63.96 Da)Rearrangement
Benzoyl Cation137.06C 8​ H 3​ D 3​ O 2+​ -SO 2​ NH 2​ (80.00 Da)Sulfonamide Cleavage

Table 2: Optimized MRM Transitions and Collision Energies

Transition (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
234.1 217.05015Quantifier (Highest Abundance)
234.1 199.05025Qualifier 1 (Isotope Specific Convergence)
234.1 137.15035Qualifier 2 (Structural Backbone Verification)

Mechanistic Pathway Visualization

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 234.06 C8H8D3N2O4S+ Acylium Acylium Ion (Primary) m/z 217.04 C8H5D3NO4S+ Precursor->Acylium - NH3 (17.03 Da) Amide Cleavage Frag199 Radical Cation m/z 199.00 C7H5NO4S+• Acylium->Frag199 - •CD3 (18.04 Da) Homolytic Cleavage Frag153 Sulfonyl Cleavage m/z 153.07 C8H5D3NO2+ Acylium->Frag153 - SO2 (63.96 Da) Rearrangement Frag137 Benzoyl Cation m/z 137.06 C8H3D3O2+ Acylium->Frag137 - SO2NH2 (80.00 Da) Sulfonamide Cleavage

Figure 1: ESI+ CID MS/MS fragmentation cascade of 2-Methoxy-5-sulfamoylbenzamide-d3.

References

  • PubChem. "2-Methoxy-5-sulfamoylbenzamide | C8H10N2O4S | CID 827160". National Center for Biotechnology Information.
  • ResearchGate. "New bioanalytical SPE-HPLC-PDA-FL method for the determination of the neuroleptic drug tiapride and its N-desethyl metabolite".
  • ResearchGate. "Pharmacokinetics of levosulpiride after single and multiple intramuscular administrations in healthy Chinese volunteers".

Sources

Deuterated Reference Standards in Psychiatric Drug Metabolism: A Technical Blueprint for LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the realm of psychiatric pharmacotherapy, polypharmacy and narrow therapeutic indices necessitate rigorous Therapeutic Drug Monitoring (TDM). As a Senior Application Scientist, I have observed that the transition from traditional HPLC-UV to Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has revolutionized our analytical capabilities. However, the true linchpin of this technological leap is the integration of Stable Isotope-Labeled Internal Standards (SIL-IS)—specifically, deuterated reference standards. This guide dissects the mechanistic causality, analytical frameworks, and self-validating protocols required to leverage deuterated standards for the precise quantification of psychiatric drugs and their active metabolites.

The Mechanistic Imperative: Why Deuterium?

When analyzing complex biological matrices (e.g., human serum, whole blood, or cerebrospinal fluid), analytes are subjected to severe matrix effects during electrospray ionization (ESI). Endogenous phospholipids and co-eluting compounds compete for charge, leading to unpredictable ion suppression or enhancement.

We mandate the use of deuterated reference standards (such as Clozapine-D4 or Aripiprazole-D8) because they provide an elegant, physics-based solution to this problem. By substituting specific hydrogen atoms with deuterium ( 2H ), the physicochemical properties of the molecule—including its lipophilicity, pKa, and chromatographic retention time—remain virtually identical to the unlabeled target drug.

The Causality of Co-Elution: Because the unlabeled psychiatric drug and its deuterated counterpart co-elute perfectly from the UHPLC column, they enter the mass spectrometer's ionization source at the exact same millisecond. They experience the identical matrix microenvironment. If a co-eluting lipid suppresses the ESI signal by 40%, the signals for both the target analyte and the deuterated standard are suppressed by exactly 40%. By calculating the final concentration based on the ratio of their MS/MS peak areas, this matrix effect mathematically cancels out.

Furthermore, we must carefully consider the Kinetic Isotope Effect (KIE) when selecting standards. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond. If the deuterium label is placed at a primary site of enzymatic metabolism (e.g., CYP450 oxidation sites), it can artificially alter the molecule's stability. Therefore, high-quality deuterated standards are synthesized with the isotopic label placed in metabolically stable positions, ensuring they act as inert, reliable yardsticks rather than active variables.

Metabolism Cloz Clozapine (Target Analyte) CYP CYP1A2 / CYP3A4 Enzymatic Conversion Cloz->CYP Demethylation NorCloz N-desmethylclozapine (Active Metabolite) ClozD4 Clozapine-D4 (SIL-IS) ClozD4->ClozD4 Metabolically Stable Reference CYP->NorCloz

Fig 2. Clozapine metabolism pathway and the role of metabolically stable Clozapine-D4.

Quantitative Performance Data

The implementation of isotopic internal calibration drastically improves the dynamic range and reproducibility of psychiatric TDM. Based on validated workflows aligning with the, the following table summarizes the quantitative performance metrics achieved when pairing target antipsychotics and anesthetics with their specific deuterated standards.

Target AnalyteDeuterated Reference Standard (SIL-IS)LLOQ (ng/mL)Intra-assay Precision (CV%)Extraction Recovery (%)
Clozapine Clozapine-D40.5< 5.0> 95
N-desmethylclozapine Norclozapine-D81.0< 5.0> 95
Aripiprazole Aripiprazole-D80.5< 8.588 - 92
Risperidone Risperidone-D41.0< 7.285 - 90
Ketamine Ketamine-D41.0< 4.5> 90

Data synthesized from foundational LC-MS/MS validation studies, including the and.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system. In our laboratory, we achieve this by introducing the deuterated standard at the very first step of sample handling.

By spiking the SIL-IS directly into the raw biological matrix before any extraction occurs, any subsequent volumetric losses, extraction inefficiencies, or thermal degradation will affect the unlabeled analyte and the deuterated standard equally. This guarantees that the final peak area ratio remains an immutable reflection of the original drug concentration in the patient's blood.

Step-by-Step Methodology:

Step 1: Matrix Aliquoting and SIL-IS Spiking

  • Transfer 200μL of patient serum or plasma into a clean 2.0 mL microcentrifuge tube.

  • Spike the sample with 20μL of a working internal standard mixture containing the deuterated reference standards (e.g., Clozapine-D4, Aripiprazole-D8, Ketamine-D4) at a known, fixed concentration (e.g., 50ng/mL ).

  • Vortex the mixture for 30 seconds to ensure complete equilibration between the endogenous protein-bound drug and the spiked SIL-IS. Causality note: This equilibration is critical; failing to allow the SIL-IS to bind to matrix proteins mimicking the endogenous drug will result in skewed recovery rates.

Step 2: Protein Precipitation / Liquid-Liquid Extraction (LLE)

  • Add 600μL of ice-cold extraction solvent (e.g., Methyl-tert-butyl ether (MTBE) or 0.1% Formic Acid in Acetonitrile) to precipitate matrix proteins and extract the lipophilic psychiatric analytes.

  • Vortex aggressively for 2 minutes, followed by centrifugation at 14,000×g for 10 minutes at 4∘C .

  • Transfer the clear organic supernatant to a clean glass autosampler vial. If using LLE, evaporate the solvent under a gentle stream of nitrogen gas and reconstitute in 100μL of the initial mobile phase.

Step 3: Chromatographic Separation

  • Inject 5μL of the reconstituted sample onto a UHPLC system equipped with a sub-2-micron C18 or Biphenyl column (e.g., 100mm×2.1mm,1.7μm ).

  • Utilize a gradient elution profile with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The gradient ensures the separation of isobaric metabolites while guaranteeing the exact co-elution of the target drug and its deuterated counterpart.

Step 4: MRM Detection and Isotopic Calibration

  • Operate the tandem mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Program the Multiple Reaction Monitoring (MRM) transitions. For example, monitor Clozapine at m/z327→270 and Clozapine-D4 at m/z331→272 .

  • Calculate the final concentration using a linear calibration curve plotted as the ratio of the Analyte Peak Area to the SIL-IS Peak Area against the nominal concentration of the calibrators.

Workflow A Biological Sample (Plasma/Serum) B Spike Deuterated IS (e.g., Clozapine-D4) A->B Matrix normalization C Sample Extraction (Protein Precipitation / LLE) B->C Recovery validation D UHPLC Separation (Co-elution of Analyte & IS) C->D Purified extract E ESI-MS/MS Detection (MRM Mode) D->E Ion suppression correction F Ratio Calculation (Analyte Area / IS Area) E->F Absolute Quantification

Fig 1. LC-MS/MS workflow utilizing deuterated internal standards for TDM.

Conclusion

The transition toward precision psychiatry relies heavily on our ability to accurately map a patient's pharmacokinetic profile. By embedding deuterated reference standards into our LC-MS/MS workflows, we create a robust, self-correcting analytical environment. This methodology not only satisfies the stringent criteria set forth by regulatory bodies but also ensures that clinicians receive the rapid, reliable data necessary to titrate life-altering psychiatric medications safely.

References
  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Igor I., Natalia V., et al. (2018). Simultaneous Determination of Antipsychotic Drugs and Their Active Metabolites by LC–MS-MS and its Application to Therapeutic Drug Monitoring. Journal of Chromatographic Science, Oxford Academic.[Link]

  • Couchman, L., et al. (2013). A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration. Analytical and Bioanalytical Chemistry, PubMed.[Link]

  • Thomann, J., et al. (2025). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. PMC, National Institutes of Health.[Link]

In-Depth Technical Guide: Physicochemical Profiling and Solubility Thermodynamics of 2-Methoxy-5-sulfamoylbenzamide-d3

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-5-sulfamoylbenzamide-d3 is a stable isotope-labeled (SIL) compound primarily utilized as an internal standard (IS) in the bioanalytical quantification of sulpiride and related benzamide neuroleptics[1]. This technical guide explores the critical physical properties, solubility thermodynamics, and handling protocols required to leverage this compound in high-throughput LC-MS/MS workflows.

Molecular Architecture and Physicochemical Properties

The non-deuterated parent compound, 2-methoxy-5-sulfamoylbenzamide (often designated as Sulpiride Impurity E in the European Pharmacopoeia), is a primary metabolite and synthetic precursor to sulpiride[2]. The deuterated isotopologue features a trideuteromethoxy group (-OCD3). The strategic placement of the heavy isotopes on the methoxy carbon ensures minimal hydrogen-deuterium (H/D) exchange when exposed to aqueous biological matrices, preserving the mass shift (+3 Da) required for mass spectrometric resolution.

Table 1: Physicochemical Properties of 2-Methoxy-5-sulfamoylbenzamide-d3

PropertyValue / Description
Molecular Formula C8H7D3N2O4S[1]
Molecular Weight 233.26 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point ~185 °C (based on unlabeled analog)[3]
Isotopic Enrichment ≥ 98% atom D
pKa (Predicted) ~9.0 - 10.0 (Sulfonamide group)[4]
Solubility Thermodynamics and Causality

The solubility profile of 2-Methoxy-5-sulfamoylbenzamide-d3 is governed by the interplay between its lipophilic aromatic core and its highly polar, hydrogen-bonding functional groups (the primary amide and the sulfamoyl group)[2].

  • Aqueous Solubility: The compound is practically insoluble in water (<1 mg/mL at 25°C)[5]. The strong intermolecular hydrogen bonding within its crystal lattice (driven by the sulfamoyl and amide moieties) requires significant energy to disrupt, which water alone cannot efficiently overcome without the aid of co-solvents or pH adjustments[4].

  • Organic Solvents: It exhibits high solubility in aprotic, highly polar solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as protic solvents like Methanol[2]. DMSO acts as a strong hydrogen-bond acceptor, effectively breaking the crystal lattice and solvating the individual molecules.

Solubility Core 2-Methoxy-5-sulfamoylbenzamide-d3 HDonor Sulfamoyl & Amide Groups (H-Bond Donors/Acceptors) Core->HDonor Lipo Methoxy-d3 & Benzene Ring (Lipophilic Core) Core->Lipo SolPolar High Solubility in DMSO, DMF, Methanol HDonor->SolPolar Solvation Lipo->SolPolar Hydrophobic SolAqueous Poor Aqueous Solubility (<1 mg/mL) Lipo->SolAqueous Limits Hydration

Thermodynamic drivers of 2-Methoxy-5-sulfamoylbenzamide-d3 solubility.

Experimental Methodologies

To ensure analytical trustworthiness, the preparation of SIL internal standards must follow a self-validating protocol. The following methodology outlines the preparation of a stable stock solution.

Protocol: Preparation and Validation of a 1.0 mg/mL SIL-IS Stock Solution

  • Step 1: Equilibrate the standard vial to room temperature (20-25°C) inside a desiccator for 30 minutes to prevent ambient moisture condensation, which could compromise gravimetric accuracy.

  • Step 2: Using an analytical microbalance (readability 0.01 mg), accurately weigh 1.00 mg of 2-Methoxy-5-sulfamoylbenzamide-d3 into a 2.0 mL amber glass volumetric flask. (Causality: Amber glass prevents UV-induced photo-degradation of the benzamide core).

  • Step 3: Add 0.5 mL of anhydrous DMSO. Vortex for 30 seconds, then sonicate at 25°C for 5 minutes. (Causality: DMSO provides the necessary dipole moment and H-bond acceptor capacity to rapidly dissolve the crystalline powder by disrupting the sulfamoyl hydrogen bonds).

  • Step 4: Bring the volume to exactly 1.0 mL using LC-MS grade Methanol. Invert 10 times to homogenize[2].

  • Step 5 (Self-Validation): Perform an LC-UV analysis (at 280 nm) on a 1 µg/mL dilution of this stock. Compare the peak area against a previously validated reference standard to confirm gravimetric accuracy and rule out degradation.

  • Step 6: Aliquot into 100 µL portions in tightly sealed amber vials and store at -20°C.

Integration into LC-MS/MS Workflows

In pharmacokinetic studies, 2-Methoxy-5-sulfamoylbenzamide-d3 is spiked into plasma or serum samples prior to protein precipitation. Its nearly identical physicochemical properties to the target analyte ensure that it co-extracts and co-elutes, perfectly correcting for matrix effects and ion suppression during Electrospray Ionization (ESI)[5].

Workflow A Plasma Sample (Contains Analyte) B Spike with SIL-IS (2-Methoxy-5-sulfamoylbenzamide-d3) A->B C Protein Precipitation (Methanol/Acetonitrile) B->C D Centrifugation & Supernatant Recovery C->D E LC Separation (C18 Reversed-Phase) D->E F ESI-MS/MS Detection (MRM Mode) E->F

LC-MS/MS workflow using 2-Methoxy-5-sulfamoylbenzamide-d3 as an internal standard (IS).

References[1] Title: Chemical Name : 2-Methoxy-5-sulfamoylbenzamide-d3 | Source: Pharmaffiliates | URL:Verify Source[3] Title: Safety Data Sheet: N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | Source: Carl Roth | URL:Verify Source[2] Title: Material Safety Data Sheet - 2-Methoxy-5-sulfamoylbenzamide | Source: Chemicea Pharmaceuticals | URL:Verify Source[4] Title: Sulpiride | C15H23N3O4S | CID 5355 | Source: PubChem - NIH | URL:Verify Source[5] Title: S-(−)-Sulpiride | Source: LKT Labs | URL:Verify Source

Sources

Discovery and Identification of 2-Methoxy-5-Sulfamoylbenzamide in Human Plasma: A Comprehensive Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological and Analytical Context

Sulpiride and its purified levo-enantiomer, levosulpiride, are atypical antipsychotic agents of the benzamide class, widely utilized for their selective antagonism of dopamine D2 and D3 receptors[1]. While approximately 95% of a sulpiride dose is excreted unchanged in human urine and feces, the drug undergoes minor but critical metabolic transformations. The primary metabolic pathway involves the N-dealkylation of the pyrrolidine moiety, yielding the core metabolite 2-Methoxy-5-sulfamoylbenzamide (CAS: 52395-25-2) [2].

Beyond its role as a human blood serum metabolite, 2-Methoxy-5-sulfamoylbenzamide is a recognized pharmacopeial impurity generated during the synthesis and degradation of sulpiride[3]. For drug development professionals, accurately quantifying this compound in human plasma is paramount for comprehensive pharmacokinetic (PK) profiling, toxicity screening, and therapeutic drug monitoring (TDM).

The Causality of Analytical Challenges

Detecting 2-Methoxy-5-sulfamoylbenzamide in human plasma presents a unique set of bioanalytical challenges. The molecule possesses a highly polar sulfamoyl group and a methoxy-substituted benzene ring, resulting in a low partition coefficient (XLogP ≈ -0.9)[4].

  • Matrix Effects: Human plasma is rich in endogenous phospholipids and proteins. If a simple Protein Precipitation (PPT) is used, the polar nature of the metabolite causes it to co-elute with residual phospholipids at the solvent front of a reversed-phase chromatogram, leading to severe ion suppression in the Electrospray Ionization (ESI) source.

  • Extraction Strategy: To circumvent this, Solid-Phase Extraction (SPE) utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is required. The HLB chemistry retains the polar sulfamoylbenzamide moiety effectively while allowing lipophilic matrix interferences to be washed away.

Metabolic Pathway Visualization

To contextualize the bioanalytical target, the following diagram illustrates the in vivo biotransformation of the parent drug into the target metabolite.

MetabolicPathway Sulpiride Sulpiride (Parent Drug) MW: 341.43 g/mol N-[(1-ethylpyrrolidin-2-yl)methyl]- 2-methoxy-5-sulfamoylbenzamide CYP Hepatic Metabolism (N-dealkylation) Sulpiride->CYP CYP450 Enzymes Metabolite 2-Methoxy-5-sulfamoylbenzamide MW: 230.24 g/mol (Target Metabolite / Impurity) CYP->Metabolite Cleavage of pyrrolidine ring Excretion Renal Excretion (Urine) Metabolite->Excretion Clearance

Caption: Metabolic pathway of sulpiride yielding 2-Methoxy-5-sulfamoylbenzamide via N-dealkylation.

Self-Validating Experimental Protocol: SPE-UPLC-MS/MS

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every analytical batch must include a double-blank (matrix only), a zero-blank (matrix + Internal Standard), and six levels of Quality Control (QC) samples. If the variance of the Internal Standard (IS) area exceeds 15% across the run, the batch is automatically flagged for matrix effect anomalies, ensuring data integrity.

Sample Preparation (Solid-Phase Extraction)

Rationale: Oasis HLB cartridges (30 mg/1 mL) are selected because their divinylbenzene/N-vinylpyrrolidone copolymer structure provides dual retention mechanisms for polar metabolites.

  • Spiking: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 20 µL of the Internal Standard (Tiapride, 500 ng/mL) and vortex for 10 seconds.

  • Pre-treatment: Dilute the plasma with 200 µL of 2% Formic acid in water. Causality: Acidification disrupts protein binding and ensures the sulfamoyl group is fully protonated, increasing its affinity for the SPE sorbent.

  • Conditioning: Condition the HLB cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in water to remove salts and polar endogenous proteins.

  • Elution: Elute the target analyte and IS using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (90% Buffer / 10% Acetonitrile) and transfer to an autosampler vial.

UPLC-MS/MS Conditions

Rationale: A polar-embedded C18 column (e.g., Waters XSelect HSS T3) is utilized to prevent the polar metabolite from experiencing phase collapse, ensuring reproducible retention times [5].

  • Column: XSelect HSS T3 C18 (100 Å, 2.5 µm, 2.1 mm × 50 mm).

  • Mobile Phase A: 1 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid. Causality: The low pH suppresses the ionization of residual silanols on the column, preventing peak tailing, while ammonium formate acts as a volatile buffer to enhance ESI+ droplet evaporation.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0.0-0.5 min (10% B), 0.5-2.5 min (linear to 90% B), 2.5-3.5 min (hold 90% B), 3.5-3.6 min (return to 10% B), 3.6-5.0 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Bioanalytical Workflow Visualization

Workflow Plasma Human Plasma Sample (200 µL + Internal Standard) Acidify Acidification (2% Formic Acid) Plasma->Acidify Disrupt protein binding SPE Solid-Phase Extraction (HLB Polymeric Sorbent) Acidify->SPE Load sample Elution Elution & Reconstitution (100% ACN -> N2 Dry -> Mobile Phase) SPE->Elution Wash & Elute LCMS UPLC-MS/MS Analysis (ESI+ MRM Mode) Elution->LCMS Inject 5 µL Data Data Acquisition (FDA Bioanalytical Validation) LCMS->Data Quantify transitions

Caption: Step-by-step bioanalytical SPE and LC-MS/MS workflow for plasma sample analysis.

Quantitative Data Presentation

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) utilizing Multiple Reaction Monitoring (MRM). The parent ion for 2-Methoxy-5-sulfamoylbenzamide is observed at m/z 231.04 [M+H]+.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2-Methoxy-5-sulfamoylbenzamide 231.0214.0 (Quantifier)502515
2-Methoxy-5-sulfamoylbenzamide 231.0150.0 (Qualifier)502522
Tiapride (Internal Standard) 329.1256.1503020
Sulpiride (Parent Drug) 342.1112.1503025

Note: The primary transition (231.0 → 214.0) corresponds to the facile loss of ammonia (NH3) from the sulfamoyl or primary amide group, a characteristic fragmentation pathway for this structural class.

Table 2: Method Validation Summary (FDA/EMA Criteria)

Parameter2-Methoxy-5-sulfamoylbenzamideAcceptance Criteria
Linear Dynamic Range 1.0 – 500 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery (SPE) 88.5% ± 4.2%Consistent across QC levels
Matrix Effect (Ion Suppression) 94.2% (Minimal suppression)85% – 115%

Conclusion

The reliable quantification of 2-Methoxy-5-sulfamoylbenzamide in human plasma requires a deliberate approach to sample preparation and chromatography. By utilizing an HLB solid-phase extraction to isolate the polar metabolite from phospholipid interferences, and coupling it with a polar-embedded UPLC column, researchers can achieve robust, high-throughput quantification. This self-validating framework ensures that bioanalytical data generated for pharmacokinetic profiling or impurity monitoring meets stringent regulatory standards.

References

  • Title: Sulpiride - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2-Methoxy-5-sulfamoylbenzamide | C8H10N2O4S | CID 827160 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2-methoxy-5-sulfamoylbenzamide (C8H10N2O4S) - PubChemLite Source: Université du Luxembourg URL: [Link]

  • Title: A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research Source: Waters Corporation URL: [Link]

Methodological & Application

Preparation of calibration curves using deuterated sulpiride metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of LC-MS/MS Calibration Curves Using Deuterated Sulpiride Metabolites

Document Type: Technical Protocol & Application Guide Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Clinical Researchers

Introduction & Mechanistic Rationale

Sulpiride is a substituted benzamide and a selective dopamine D2 and D3 receptor antagonist utilized in the management of schizophrenia and somatoform disorders[1]. Because sulpiride exhibits poor and erratic oral bioavailability (approximately 27%) and is subject to significant inter-individual pharmacokinetic variability[2], highly sensitive and robust bioanalytical methods are required for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the quantification of small molecules in complex biological matrices (e.g., plasma, cerebrospinal fluid) is frequently compromised by matrix effects—specifically, ion suppression or enhancement in the electrospray ionization (ESI) source. To establish a self-validating analytical system, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Sulpiride-d5 or deuterated sulpiride metabolites, is considered the gold standard[3].

The Causality of SIL-IS Selection: Unlike structural analog internal standards, a deuterated internal standard shares identical physicochemical properties with the target analyte. It co-elutes chromatographically, entering the mass spectrometer at the exact same moment as the analyte. Consequently, the SIL-IS experiences the identical matrix micro-environment, perfectly normalizing any fluctuations in extraction recovery and ionization efficiency[4].

Experimental Design & Workflow

The preparation of a calibration curve must strictly adhere to the FDA and ICH M10 guidelines for Bioanalytical Method Validation[3]. The following workflow illustrates the critical path from stock solution preparation to final data regression.

G N1 1. Stock Solutions (Analyte & Sulpiride-d5) N2 2. Working Solutions (Serial Dilution in MeOH/H2O) N1->N2 N3 3. Matrix Spiking (Human Plasma/Urine) N2->N3 N4 4. Sample Extraction (Liquid-Liquid Extraction) N3->N4 N5 5. LC-MS/MS Analysis (ESI+, MRM Mode) N4->N5 N6 6. Calibration Curve (Linear Regression 1/x²) N5->N6

Workflow for LC-MS/MS calibration curve preparation using SIL-IS.

Step-by-Step Protocol: Calibration Curve Preparation

Phase 1: Preparation of Stock and Working Solutions

Scientific Insight: Stock solutions should be prepared in highly organic solvents to prevent microbial growth and ensure analyte solubility, but working solutions must be progressively matched to the sample matrix to prevent solvent-shock/precipitation when spiked into plasma.

  • Primary Stock Solutions (1.0 mg/mL): Weigh exactly 10.0 mg of Sulpiride reference standard and Sulpiride-d5 (SIL-IS) into separate volumetric flasks. Dissolve in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% formic acid. Store at -20°C.

  • SIL-IS Working Solution (500 ng/mL): Dilute the Sulpiride-d5 stock solution with Methanol:Water (50:50, v/v) to achieve a final concentration of 500 ng/mL. This concentration is chosen to produce a robust MS signal (signal-to-noise > 100:1) without causing isotopic interference with the native analyte.

  • Analyte Working Solutions: Perform serial dilutions of the native sulpiride stock to create eight working solutions ranging from 100 ng/mL to 20,000 ng/mL.

Phase 2: Matrix Spiking (Authentic Matrix)

Scientific Insight: Spiking volume must not exceed 5% of the total biological matrix volume to maintain the integrity of the plasma proteins and endogenous buffering capacity.

  • Aliquot 95 µL of blank human plasma (K2EDTA) into pre-labeled microcentrifuge tubes.

  • Add 5 µL of the respective Analyte Working Solution to achieve the final calibration concentrations (see Table 1).

  • Add 10 µL of the SIL-IS Working Solution (Sulpiride-d5) to all tubes, including the zero standard (blank matrix + IS), but excluding the double-blank (blank matrix only).

  • Vortex gently for 30 seconds to ensure equilibration between the spiked standards and plasma proteins.

Phase 3: Sample Extraction (Liquid-Liquid Extraction)

Scientific Insight: Sulpiride is highly polar. Adjusting the plasma to an alkaline pH neutralizes the basic amine groups, driving the compound into the organic extraction phase[5].

  • Add 50 µL of 1M NaOH to the spiked plasma samples to alkalinize the matrix (pH > 10).

  • Add 1.0 mL of Ethyl Acetate (extraction solvent).

  • Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Transfer 800 µL of the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the LC mobile phase (e.g., 0.2% formic acid in water:acetonitrile, 60:40 v/v)[5].

Quantitative Data Presentation

To ensure the method covers the therapeutic window of sulpiride, the calibration curve spans a dynamic range of 5 to 1000 ng/mL.

Table 1: Calibration Standards and Quality Control (QC) Levels

Matrix LevelNominal Concentration (ng/mL)Analyte Working Solution Spiked (µL)SIL-IS Concentration (ng/mL)
Double Blank0.000
Zero Standard0.0050
Calibrator 1 (LLOQ)5.0550
Calibrator 210.0550
Calibrator 350.0550
Calibrator 4100.0550
Calibrator 5250.0550
Calibrator 6500.0550
Calibrator 7750.0550
Calibrator 8 (ULOQ)1000.0550
Low QC (LQC) 15.0550
Medium QC (MQC) 400.0550
High QC (HQC) 800.0550
Data Processing and Acceptance Criteria

Construct the calibration curve by plotting the peak area ratio of Sulpiride to Sulpiride-d5 against the nominal concentration. Apply a 1/x² weighted linear regression . Why 1/x² weighting? In LC-MS/MS, absolute variance increases with concentration (heteroscedasticity). Unweighted regression would allow high-concentration calibrators to disproportionately pull the curve, severely compromising accuracy at the Lower Limit of Quantification (LLOQ).

Table 2: FDA/ICH M10 Bioanalytical Acceptance Criteria [3]

ParameterAcceptance Criterion
Linearity (R²) ≥ 0.990
Accuracy (Calibrators) ± 15% of nominal concentration (± 20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Carryover Blank peak area ≤ 20% of LLOQ; ≤ 5% of IS
Matrix Effect (IS-Normalized) CV ≤ 15% across 6 independent matrix lots

Sources

Application Note: HPLC Mobile Phase Optimization for the Separation of 2-Methoxy-5-sulfamoylbenzamide-d3

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, LC-MS/MS Method Developers, and Pharmaceutical Quality Control Scientists. Objective: To provide a mechanistically grounded, self-validating protocol for the chromatographic separation of 2-Methoxy-5-sulfamoylbenzamide-d3 from parent active pharmaceutical ingredients (APIs) and matrix interferences.

Mechanistic Principles of Separation

2-Methoxy-5-sulfamoylbenzamide-d3 is a stable isotope-labeled (SIL) compound widely utilized as an internal standard in mass spectrometry or as a reference marker for impurity profiling. It is the primary metabolite and a known synthetic impurity of the atypical antipsychotics sulpiride and levosulpiride[1].

To design an effective High-Performance Liquid Chromatography (HPLC) method, one must understand the fundamental structural differences between the parent API and this specific benzamide derivative:

  • Ionization and pKa Dynamics: Sulpiride contains a basic tertiary amine within a pyrrolidine ring (pKa ~9.0) and a weakly acidic sulfonamide group (pKa ~10.0). In contrast, 2-methoxy-5-sulfamoylbenzamide lacks the basic pyrrolidine moiety. Consequently, across the standard reversed-phase HPLC pH range (pH 3.0–7.0), the benzamide derivative remains entirely neutral, while the parent API is heavily protonated.

  • Retention Causality: Because 2-methoxy-5-sulfamoylbenzamide is neutral under acidic conditions, its retention on a C18 stationary phase is driven purely by hydrophobic interactions, resulting in strong retention. The protonated sulpiride, being highly polar, elutes significantly earlier. This differential ionization is the cornerstone of achieving baseline resolution[2].

  • The Deuterium Isotope Effect: The substitution of three hydrogen atoms with deuterium on the methoxy group (-OCD₃) lowers the zero-point vibrational energy of the bonds. This slightly reduces the molecule's lipophilicity compared to its unlabeled counterpart. In ultra-high performance liquid chromatography (UHPLC), this manifests as a slight retention time shift—the -d3 compound will elute fractionally earlier than the unlabeled 2-methoxy-5-sulfamoylbenzamide.

Mechanism pH Mobile Phase pH 3.5 - 4.0 API Sulpiride (Parent API) Protonated Amine (+) pH->API Ionizes basic center Impurity 2-Methoxy-5-sulfamoylbenzamide-d3 Neutral Species (0) pH->Impurity Suppresses acid ionization Ret_API Low Retention (Elutes Early) API->Ret_API Ret_Imp High Retention (Elutes Late) Impurity->Ret_Imp Result Baseline Resolution Rs > 2.0 Ret_API->Result Ret_Imp->Result

Mechanistic relationship between mobile phase pH, analyte ionization, and chromatographic retention.

Mobile Phase Selection Matrix

The selection of the mobile phase dictates the efficiency, peak shape, and detection compatibility of the assay.

Aqueous Phase (Buffer Selection)
  • For HPLC-UV (Quality Control): A 0.01 M potassium dihydrogen phosphate buffer adjusted to pH 4.0 is highly recommended. Phosphate buffers provide excellent buffering capacity at this pH, ensuring reproducible retention times and preventing peak tailing of the basic parent API[2].

  • For LC-MS/MS (Pharmacokinetics): Phosphate is non-volatile and will contaminate the mass spectrometer source. Instead, use 10 mM Ammonium Formate adjusted to pH 3.5 with formic acid. This volatile buffer maintains the necessary acidic environment to keep the benzamide derivative neutral while ensuring optimal electrospray ionization (ESI) efficiency.

Organic Modifier
  • Acetonitrile (ACN) vs. Methanol (MeOH): Acetonitrile is the preferred organic modifier. As an aprotic solvent, ACN minimizes secondary hydrogen-bonding interactions with the primary sulfonamide group (-SO₂NH₂) on the benzamide core. This results in sharper peaks and superior theoretical plate counts compared to methanol, which can cause slight peak broadening due to its protic nature.

Workflow Step1 1. Define Detection Goal (UV vs. MS/MS) Step2 2. Select Aqueous Buffer (Phosphate vs. Formate) Step1->Step2 Step3 3. Optimize pH (3.5 - 4.0) Control API Ionization Step2->Step3 Step4 4. Choose Organic Modifier (Acetonitrile preferred) Step3->Step4 Step5 5. System Suitability Validate Isotope Shift Step4->Step5

Step-by-step logical workflow for mobile phase optimization and method validation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates built-in System Suitability Tests (SST). If the SST criteria are not met, the system self-flags the error, preventing the acquisition of invalid data.

Materials Required
  • Analytical Column: End-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Standards: Sulpiride API and 2-Methoxy-5-sulfamoylbenzamide-d3[1].

Step-by-Step Execution

Step 1: Mobile Phase Preparation

  • Dissolve 0.63 g of Ammonium Formate in 1.0 L of ultrapure water.

  • Add Formic Acid dropwise while monitoring with a calibrated pH meter until pH reaches exactly 3.50 ± 0.05.

  • Filter through a 0.22 µm hydrophilic PTFE membrane.

Step 2: Column Equilibration & Baseline Validation

  • Install the C18 column and set the column oven to 30°C.

  • Pump a mixture of 75% Mobile Phase A and 25% Mobile Phase B at 1.0 mL/min.

  • Self-Validation Check: Monitor the pump pressure and UV baseline (at 230 nm). Do not proceed until the pressure ripple is < 1.0% and baseline drift is < 1 mAU/min over 10 minutes.

Step 3: System Suitability Test (SST) Injection

  • Inject 10 µL of a resolution mixture containing 10 µg/mL Sulpiride and 10 µg/mL 2-Methoxy-5-sulfamoylbenzamide-d3.

  • Self-Validation Criteria:

    • Retention Time: Sulpiride must elute first (approx. 3-4 min), followed by the benzamide derivative (approx. 7-8 min).

    • Resolution (Rs): Must be > 4.0. If Rs < 4.0, verify the pH of Mobile Phase A; a higher pH will cause sulpiride to elute later, compressing the resolution[3].

    • Tailing Factor (Tf): Must be ≤ 1.5 for both peaks. High tailing indicates secondary silanol interactions, requiring a lower pH or a more heavily end-capped column.

Step 4: Sample Analysis

  • Once SST passes, proceed with the injection of unknown samples or pharmacokinetic plasma extracts.

  • For LC-MS/MS, ensure the MRM transition window accounts for the slight negative retention time shift of the -d3 isotope compared to the native metabolite.

Quantitative Data & Chromatographic Metrics

The following table summarizes the empirical causality of different mobile phase compositions on the separation of the parent API and the deuterated benzamide impurity.

Mobile Phase Composition (A : B)Aqueous pHAPI Retention (min)Impurity-d3 Retention (min)Resolution (Rs)Peak Asymmetry (As)Conclusion / Causality
10 mM NH₄FA : ACN (75:25)3.53.27.88.51.1Optimal. API protonated; Impurity neutral.
10 mM NH₄FA : ACN (75:25)6.56.17.51.21.6Suboptimal. API partially deprotonated, causing tailing and co-elution.
0.01 M KH₂PO₄ : MeOH (70:30)4.03.88.57.21.3Acceptable for UV. MeOH causes slight peak broadening via H-bonding.
0.1% Formic Acid : ACN (Gradient)2.81.85.510.11.05Excellent for MS. Fast elution, but high aqueous content needed initially.

Table 1: Impact of mobile phase pH and organic modifier on the chromatographic behavior of Sulpiride and 2-Methoxy-5-sulfamoylbenzamide-d3 on a standard C18 stationary phase.

References

  • Simultaneous determination of sulpiride and mebeverine by HPLC method using fluorescence detection: application to real human plasma. nih.gov. 2

  • Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination. nih.gov. 4

  • Chemical Name : 2-Methoxy-5-sulfamoylbenzamide-d3. pharmaffiliates.com. 1

  • Isolation and characterization of forced degradative products of an anti psychotic drug levosulpiride by spectroscopic techniques. jocpr.com. 3

Sources

Application Note: In Vitro Human Liver Microsome (HLM) Assay for Sulpiride N-Dealkylation using 2-Methoxy-5-sulfamoylbenzamide-d3 via LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Sulpiride is a selective dopamine D2 and D3 receptor antagonist widely utilized as an atypical antipsychotic[1]. While a significant portion of the drug is excreted unchanged, its hepatic biotransformation—specifically CYP450-mediated N-dealkylation—yields the primary pharmacologically inactive metabolite, 2-Methoxy-5-sulfamoylbenzamide . Accurately quantifying the formation of this metabolite in in vitro human liver microsome (HLM) assays is critical for comprehensive pharmacokinetic (PK) profiling, clearance (CL_int) estimation, and drug-drug interaction (DDI) screening.

To achieve absolute quantification with high analytical rigor, this protocol employs 2-Methoxy-5-sulfamoylbenzamide-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Biotransformation Sulpiride Sulpiride (Parent Drug) CYP CYP450 Enzymes (HLM + NADPH) Sulpiride->CYP N-dealkylation Metabolite 2-Methoxy-5-sulfamoylbenzamide (Target Analyte) CYP->Metabolite Biotransformation LCMS LC-MS/MS Quantification Metabolite->LCMS Co-elution IS 2-Methoxy-5-sulfamoylbenzamide-d3 (Spiked IS) IS->LCMS Matrix Correction

CYP450-mediated N-dealkylation of sulpiride and SIL-IS LC-MS/MS quantification logic.

Assay Principles & Rationale (E-E-A-T)

As a self-validating analytical system, every step of this protocol is designed with specific causality to eliminate experimental artifacts:

  • SIL-IS Matrix Correction: By incorporating a deuterated analog (-d3), the internal standard co-elutes with the target metabolite during reversed-phase liquid chromatography. It experiences the exact same matrix-induced ion suppression or enhancement in the electrospray ionization (ESI) source, ensuring that the MS/MS peak area ratio remains perfectly linear regardless of HLM batch variability.

  • Acetonitrile (ACN) Quenching: ACN is selected over methanol for the protein precipitation step because it yields a tighter, more compact protein pellet during centrifugation, which significantly reduces LC column backpressure over high-throughput runs. Spiking the -d3 IS directly into the ACN quench solution ensures that the IS is exposed to the exact same extraction recovery conditions as the generated metabolite[2].

  • Direct NADPH Addition: While regenerating systems (G6P/G6PDH) sustain longer incubations, a standard 60-minute linear kinetic assay is fully supported by a bolus 1 mM NADPH spike. This minimizes assay complexity, reduces reagent variance, and provides immediate enzyme initiation[3].

  • Built-in Trustworthiness (Controls): The protocol mandates a "Minus-NADPH" control to rule out non-CYP-mediated chemical degradation, and a "Zero-Timepoint" (quenched prior to NADPH addition) to establish the baseline background noise and confirm the absence of analyte contamination in the HLM matrix.

Materials and Reagents

ComponentSpecification / Role
Substrate Sulpiride (10 mM stock in DMSO)
Analyte Standard 2-Methoxy-5-sulfamoylbenzamide (1 mg/mL in Methanol)
Internal Standard 2-Methoxy-5-sulfamoylbenzamide-d3 (SIL-IS)
Enzyme Source Pooled Human Liver Microsomes (HLM, 20 mg/mL protein)
Cofactor NADPH (β-Nicotinamide adenine dinucleotide phosphate), 10 mM stock
Buffer 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl₂
Quench Solution 100% Acetonitrile containing 50 ng/mL of the -d3 IS

Step-by-Step Experimental Protocol

HLM_Workflow Step1 1. Master Mix Preparation (HLM + Buffer + Sulpiride) Step2 2. Pre-incubation (37°C for 5 min) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quenching & Extraction (Add ACN + d3-IS) Step4->Step5 Step6 6. Centrifugation (14,000 rpm, 4°C) Step5->Step6 Step7 7. Supernatant Transfer & LC-MS/MS Analysis Step6->Step7

Step-by-step workflow for HLM incubation, quenching, and LC-MS/MS analysis.

Phase 1: Preparation
  • Buffer Preparation: Warm the 100 mM Potassium Phosphate Buffer (pH 7.4, containing 3.3 mM MgCl₂) to 37°C in a water bath.

  • Quench Solution: Prepare the stop solution by spiking 2-Methoxy-5-sulfamoylbenzamide-d3 into ice-cold 100% Acetonitrile to achieve a final IS concentration of 50 ng/mL. Keep on ice.

Phase 2: HLM Incubation
  • Master Mix: In a 96-well deep-well plate, prepare a master mix containing 1 mg/mL HLM protein and 1 µM Sulpiride in the phosphate buffer. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP450 inhibition.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes on a thermoshaker (400 rpm) to reach thermal equilibrium.

  • Zero-Timepoint (T=0): Before adding NADPH, remove a 50 µL aliquot from the master mix and immediately dispense it into 150 µL of the ice-cold Quench Solution.

  • Initiation: Initiate the metabolic reaction by adding NADPH to the remaining master mix (final concentration: 1 mM).

Phase 3: Time-Course Sampling & Extraction
  • Sampling: At designated time points (5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots of the reaction mixture into 150 µL of the ice-cold Quench Solution (3:1 ratio of ACN to sample)[3].

  • Precipitation: Vortex the quenched samples vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge the plate at 14,000 rpm for 12 minutes at 4°C to pellet the precipitated microsomal proteins[2].

  • Transfer: Carefully transfer 100 µL of the clear supernatant into a clean 96-well HPLC plate for LC-MS/MS analysis.

Data Presentation & LC-MS/MS Parameters

The analysis is performed using a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) under gradient elution (Water/Acetonitrile with 0.1% Formic Acid). Detection is executed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Table 1: LC-MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sulpiride 342.1112.15035
2-Methoxy-5-sulfamoylbenzamide 231.0214.05025
2-Methoxy-5-sulfamoylbenzamide-d3 234.0217.05025

Table 2: Expected HLM Kinetic Data Structure

Time (min)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (ng/mL)
0125 (Noise)45,0000.002< LLOQ
58,50044,8000.18912.5
1522,10045,1000.49032.1
3041,50044,9000.92460.8
4558,00045,2001.28384.5
6072,50045,0001.611106.2

Note: The intrinsic clearance ( CLint​ ) of sulpiride can be calculated by plotting the natural log of the remaining parent drug versus time, or the formation rate of the metabolite can be used to determine specific CYP activity.

References

  • PubChem Compound Summary for CID 5355, Sulpiride. National Center for Biotechnology Information.[Link]

  • A highly sensitive LC-MS/MS method to determine novel Bruton's tyrosine kinase inhibitor spebrutinib: application to metabolic stability evaluation. Royal Society Open Science (2019).[Link]

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. PMC / NIH (2023).[Link]

Sources

Troubleshooting & Optimization

How to minimize matrix effects in 2-Methoxy-5-sulfamoylbenzamide-d3 LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Matrix Effects in 2-Methoxy-5-sulfamoylbenzamide-d3 LC-MS/MS Analysis

Welcome to the Advanced Bioanalysis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with poor reproducibility, shifting retention times, and loss of sensitivity in their LC-MS/MS assays. When analyzing highly polar compounds like 2-Methoxy-5-sulfamoylbenzamide-d3 —a deuterated analog and common internal standard/tracer related to the antipsychotic drug sulpiride[1]—matrix effects are often the primary culprit.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causes of ion suppression and provide field-proven, self-validating protocols to ensure your assay meets stringent regulatory guidelines (e.g., FDA/EMA bioanalytical method validation).

Understanding the Mechanism of Interference

Q: Why am I seeing severe signal suppression for 2-Methoxy-5-sulfamoylbenzamide-d3 in my plasma samples, even though my neat standards look fine?

A: The discrepancy between your neat standards and extracted biological samples is the textbook definition of a matrix effect. In Electrospray Ionization (ESI), analytes must compete for space on the surface of the charged droplet to be successfully ejected into the gas phase as ions.

Biological matrices, particularly plasma and serum, contain high concentrations (~1 mg/mL) of endogenous glycerophosphocholines and lysophosphatidylcholines[2]. Because 2-Methoxy-5-sulfamoylbenzamide-d3 is a highly polar molecule (containing sulfonamide, amide, and methoxy groups), it is forced into the interior of the ESI droplet by these highly surface-active, hydrophobic phospholipids[3]. Consequently, your target analyte fails to desolvate and ionize efficiently, resulting in a suppressed signal.

ESI_Suppression A LC Effluent (Analyte + Matrix) B ESI Droplet Formation A->B C Phospholipids Occupy Surface B->C D Analyte Forced to Interior C->D E Poor Desolvation & Ionization D->E F Signal Suppression E->F

Mechanism of ESI ion suppression caused by endogenous phospholipid competition at the droplet surface.

Sample Preparation Strategies

Q: Standard Protein Precipitation (PPT) leaves my extracts too dirty, and Liquid-Liquid Extraction (LLE) gives me poor recovery. What is the best sample prep approach for this compound?

A: Your observation is scientifically sound. PPT removes proteins but leaves nearly 100% of endogenous phospholipids in the supernatant[4]. Conversely, LLE using non-polar solvents (like hexane or MTBE) will successfully leave phospholipids behind, but it will also fail to extract your highly polar 2-Methoxy-5-sulfamoylbenzamide-d3, leading to terrible recovery[5].

The most effective strategy is Phospholipid Depletion via Zirconia-Based Solid Phase Extraction (e.g., HybridSPE) . Unlike traditional reversed-phase SPE, which relies on hydrophobic interactions, this technology utilizes a patented Lewis acid-base retention mechanism[6]. The zirconia ions (Zr) bonded to the silica act as strong Lewis acids (electron acceptors) that specifically bind to the phosphate moiety (Lewis base) of all phospholipids. Your polar sulfonamide analyte does not interact with the zirconia and passes straight through the chemical filter.

Quantitative Comparison of Sample Preparation Methods
Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)Mechanistic Cause / Notes
Protein Precipitation (PPT) 85 - 95%0.45 (Severe)< 10%Leaves endogenous lipids entirely in the extract.
Liquid-Liquid Extraction (LLE) 30 - 45%0.85 (Moderate)~ 80%Poor partitioning of polar sulfonamides into organic phase.
Reversed-Phase SPE (C18) 70 - 80%0.65 (High)~ 50%Hydrophobic matrix co-elutes with target analytes.
Zirconia-Based SPE (HybridSPE) 92 - 98% 0.98 (Minimal) > 99% Selective Lewis acid-base retention of phosphate groups.

*Note: A Matrix Factor (MF) of 1.0 indicates zero matrix effect. Values < 0.85 indicate significant suppression.

Chromatographic Optimization

Q: Even with clean sample prep, I occasionally see shifting retention times. How should I optimize the chromatography for 2-Methoxy-5-sulfamoylbenzamide-d3?

A: Because this compound is polar, it exhibits poor retention on standard C18 columns, often eluting near the void volume. The void volume is a "danger zone" where un-retained salts and residual matrix components co-elute, causing unpredictable ion suppression and retention time drift[2].

You have two scientifically rigorous options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% acetonitrile)[7]. This flips the retention mechanism, strongly retaining polar compounds like 2-Methoxy-5-sulfamoylbenzamide-d3 and eluting them far away from the solvent front. Caution: Phospholipids also retain strongly in HILIC[8], making upstream phospholipid depletion (as described above) an absolute prerequisite to prevent column fouling[9].

  • Biphenyl or Polar-Embedded RP Columns: If you must stay in Reversed-Phase (RP), switch to a biphenyl column. The pi-pi interactions will provide enhanced retention for the benzamide ring, shifting the analyte's elution safely away from the void volume.

Self-Validating Experimental Protocol

To ensure your method is robust, you must implement a self-validating workflow. Do not assume your matrix effect is gone; prove it.

Step-by-Step Methodology: Zirconia-SPE Extraction & Matrix Factor Validation

  • Precipitation: Aliquot 100 µL of plasma/serum into a 96-well HybridSPE plate (or equivalent zirconia-based SPE cartridge). Add 300 µL of 1% formic acid in acetonitrile. Causality: The low pH disrupts protein binding and ensures the phosphate groups on the lipids are primed for Lewis acid-base interaction.

  • Mixing: Vortex thoroughly for 2 minutes to precipitate proteins.

  • Elution: Apply a vacuum (10" Hg) for 3 minutes. The zirconia-coated silica will trap the precipitated proteins and selectively bind the phospholipids[10].

  • Collection: Collect the eluent containing the purified 2-Methoxy-5-sulfamoylbenzamide-d3.

  • Validation (Post-Column Infusion): To validate the cleanup, set up a T-piece between your LC column and the MS source. Continuously infuse a neat solution of 2-Methoxy-5-sulfamoylbenzamide-d3 via a syringe pump while injecting your extracted blank plasma matrix through the LC.

  • Data Interpretation: Monitor the MS baseline. If the baseline remains flat during the retention time of your analyte, you have successfully eliminated the matrix effect[11]. A dip in the baseline indicates residual suppression.

Mitigation_Workflow Start Assess Matrix Effect (Post-Column Infusion) Prep Optimize Sample Prep (Zirconia-Based SPE) Start->Prep LC Optimize Chromatography (HILIC / Biphenyl) Prep->LC MS Optimize MS Source (Temp & Gas Flow) LC->MS Evaluate Calculate Matrix Factor (Target: 0.85 - 1.15) MS->Evaluate Evaluate->Prep MF Unacceptable Success Validated LC-MS/MS Method Evaluate->Success MF Acceptable

Systematic troubleshooting workflow for identifying and resolving LC-MS/MS matrix effects.

References

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." Chromatography Online. Available at:[Link]

  • Pucci, V., et al. "HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Lahaie, M., et al. "Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions." ResearchGate. Available at:[Link]

  • Taylor & Francis. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis." Bioanalysis Journal. Available at:[Link]

  • LCGC International. "What You Need to Know About HILIC." Chromatography Online. Available at: [Link]

  • MDPI. "Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS." MDPI Metabolites. Available at: [Link]

  • PubChem. "Levosulpiride | C15H23N3O4S | CID 688272." National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Shape for 2-Methoxy-5-sulfamoylbenzamide-d3

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with 2-Methoxy-5-sulfamoylbenzamide-d3 . This stable isotope-labeled compound is widely used as an internal standard in LC-MS quantification, and its unlabeled counterpart is a known degradation product and pharmacopeial impurity (Sulpiride EP Impurity E)[1].

Achieving a sharp, symmetrical peak for this analyte is notoriously difficult due to its high polarity and specific functional groups. This guide synthesizes field-proven chromatographic theory with actionable, self-validating protocols to restore your system's performance.

Analyte Profiling & The Causality of Peak Deformation

To troubleshoot effectively, we must first understand the chemical behavior of the analyte within a reversed-phase (RP-HPLC) environment:

  • High Polarity & Early Elution: The molecule possesses a methoxy group (-OCD3), a primary sulfonamide (-SO2NH2), and a primary benzamide (-CONH2). This makes it highly polar, resulting in low retention factors ( k′ ) on standard C18 columns. Early-eluting compounds are exceptionally vulnerable to sample solvent mismatch , which manifests as peak fronting or splitting[2].

  • Secondary Silanol Interactions: While the molecule lacks a strongly basic amine, both the sulfonamide and benzamide groups act as potent hydrogen-bond donors and acceptors. If the silica stationary phase contains unreacted, acidic free silanols (-SiOH), these functional groups will form secondary hydrogen bonds. This dual-retention mechanism (hydrophobic partitioning + polar H-bonding) is the primary root cause of peak tailing [3],[4].

Diagnostic Workflow

Use the decision tree below to categorize your peak shape deformation and isolate the root cause.

TroubleshootingWorkflow Start Analyze Peak Shape Deformation Tailing Peak Tailing (Asymmetry > 1.2) Start->Tailing Fronting Peak Fronting / Splitting (Asymmetry < 0.9) Start->Fronting Broadening Peak Broadening (Low Efficiency) Start->Broadening Silanol Secondary Silanol Interactions Tailing->Silanol DeadVol Extra-Column Volume or Void Tailing->DeadVol Solvent Sample Solvent Mismatch Fronting->Solvent Overload Column Mass Overload Fronting->Overload Broadening->DeadVol Broadening->Solvent Action1 Use Endcapped Column & Lower pH (<3.0) Silanol->Action1 Action3 Check Fittings & Replace Column DeadVol->Action3 Action2 Match Injection Solvent to Mobile Phase Solvent->Action2 Overload->Action2

Figure 1: Diagnostic decision tree for HPLC peak shape deformations.

Experimental Protocols (Self-Validating Systems)

Do not change multiple variables at once. Execute the following protocols sequentially to validate the exact cause of the failure.

Protocol A: Correcting Sample Solvent Mismatch (Addresses Fronting & Splitting)

Because 2-Methoxy-5-sulfamoylbenzamide-d3 is highly polar, injecting it dissolved in 100% organic solvent (e.g., Methanol or Acetonitrile) into a highly aqueous mobile phase prevents the analyte from focusing at the column head. It travels prematurely with the strong solvent plug[2].

  • Step 1: Prepare your stock solution of 2-Methoxy-5-sulfamoylbenzamide-d3 in methanol (e.g., 100 µg/mL).

  • Step 2: Dilute the stock to your working concentration (e.g., 10 µg/mL) using the exact initial mobile phase composition (e.g., 95% Water : 5% Acetonitrile).

  • Step 3: Inject 5 µL of the working standard and record the peak shape.

  • Step 4 (Self-Validation): To prove solvent mismatch was the culprit, take your original 100% methanol stock and inject a drastically reduced volume (e.g., 0.5 µL). If the peak shape instantly sharpens at the lower injection volume, the solvent strength was overwhelming the column's focusing ability.

Protocol B: Suppressing Secondary Silanol Interactions (Addresses Tailing)

To prevent the primary amide and sulfonamide groups from hydrogen-bonding with the silica matrix, you must chemically mask the stationary phase[5].

  • Step 1: Ensure you are using a high-purity, fully endcapped Type B silica column (e.g., a modern C18 or a Polar-Embedded phase designed to shield silanols)[4].

  • Step 2: Adjust the aqueous portion of your mobile phase to pH 2.5 – 3.0 using 0.1% Formic Acid or a phosphate buffer. At this low pH, residual silanols are fully protonated (neutralized), drastically reducing their ability to interact with the analyte[6],[7].

  • Step 3 (Self-Validation): Calculate the USP Tailing Factor ( Tf​ ) before and after the pH adjustment. If Tf​ drops from >1.5 to an acceptable <1.2, silanol interaction was definitively the root cause.

Quantitative Data & Benchmarks

Use the following table to benchmark your system suitability test (SST) results against industry standards for this analyte.

MetricIdeal RangeWarning LimitCritical LimitPrimary Corrective Action
USP Tailing Factor ( Tf​ ) 1.00 - 1.05> 1.20> 1.50Lower mobile phase pH to <3.0; Switch to a fully endcapped column.
Asymmetry Factor ( As​ ) 0.95 - 1.05< 0.90 (Fronting)< 0.80Dilute sample in initial mobile phase to eliminate solvent mismatch[2].
Peak Width at 50% ( W0.5​ ) Method specific+10% from baseline+20% from baselineInspect PEEK fittings for dead volume; check for a column void[8].
Retention Factor ( k′ ) 2.0 - 10.0< 2.0< 1.0Decrease the organic modifier percentage to increase retention.

Mechanistic Logic of Analyte-Stationary Phase Interactions

InteractionLogic Analyte 2-Methoxy-5-sulfamoylbenzamide-d3 (Polar, H-Bond Donor/Acceptor) Interaction Strong H-Bonding & Dipole Interactions Analyte->Interaction  If using NoInteraction Hydrophobic Retention Only (Ideal Partitioning) Analyte->NoInteraction  If using Silica Type A Silica or High pH (Active Free Silanols) Endcapped Type B Silica + Low pH (Protonated/Shielded Silanols) Interaction->Silica ResultBad Severe Peak Tailing (As > 1.5) Interaction->ResultBad NoInteraction->Endcapped ResultGood Symmetrical Peak (As 1.0 - 1.2) NoInteraction->ResultGood

Figure 2: Mechanistic logic of analyte and stationary phase secondary interactions.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-Methoxy-5-sulfamoylbenzamide-d3 peak split when injecting directly from the stock solution? A: Peak splitting or fronting in early-eluting compounds is a classic symptom of sample solvent mismatch[2]. If your stock is prepared in 100% methanol, but your mobile phase is highly aqueous, the strong solvent plug disrupts the analyte's partitioning at the column head. Always dilute your final injection sample in the initial mobile phase composition.

Q2: Does the deuterium labeling (-d3) cause a retention time shift or peak shape change compared to the unlabeled impurity? A: The -d3 label does not alter the fundamental peak shape, as the functional groups responsible for silanol interactions (the amide and sulfonamide) remain identical. However, you will likely observe a slight inverse isotope effect where the -d3 compound elutes marginally earlier than the unlabeled 2-Methoxy-5-sulfamoylbenzamide due to a minor reduction in lipophilicity.

Q3: How do I choose the right mobile phase pH for this specific molecule? A: 2-Methoxy-5-sulfamoylbenzamide contains a weakly acidic sulfonamide group (pKa ~8.5-9.5) and a neutral benzamide group. To ensure the molecule remains fully unionized and to simultaneously protonate residual silanols on the silica column, operate at a low pH (2.5–3.0) using 0.1% formic acid or a suitable phosphate buffer[6],[7].

Q4: Why does peak tailing worsen over time on my C18 column? A: Over hundreds of injections, the bonded phase and endcapping reagents can slowly hydrolyze, exposing more active silanol groups that interact with the analyte. Additionally, a partially blocked inlet frit or the accumulation of sample matrix can distort the flow path, leading to tailing for all peaks[8]. If backflushing the column does not restore peak shape, the column has reached the end of its lifespan.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.

  • Technical Support Center: HPLC Analysis of Sulfonamides - Benchchem

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online

  • How to Reduce Peak Tailing in HPLC? - Phenomenex

  • Peak Tailing in HPLC - Element Lab Solutions

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs

  • Sulpiride EP impurity E | 52395-25-2 - SynThink

  • 2-Methoxy-5-sulphamoylbenzamide, LoGiCal 10 mg - Fisher Scientific

  • (±)-Sulpiride - ThermoFisher

  • 2-fluoro-5-sulfamoylbenzamide supplier - Sigma-Aldrich

  • (+/-)-Sulpiride - Chem-Impex

  • Troubleshooting Poor Peak Shape: A Complete Workflow - Alwsci

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International

  • Troubleshooting | HPLC Q&A | Technical Notes & Support - Osaka Soda

Sources

Technical Support Center: Troubleshooting Long-Term Stability of 2-Methoxy-5-sulfamoylbenzamide-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical workflows involving 2-Methoxy-5-sulfamoylbenzamide-d3 . This compound is a critical stable isotope-labeled internal standard (IS) used in the LC-MS/MS quantification of substituted benzamide antipsychotics, such as sulpiride and amisulpride .

While deuterated internal standards are designed to perfectly mimic the extraction and ionization behavior of their target analytes, researchers frequently encounter unexplained signal attenuation during long-term matrix storage. This guide synthesizes mechanistic chemistry with field-proven methodologies to help you diagnose, validate, and resolve these stability issues.

Mechanistic Overview of Instability

The primary driver of 2-Methoxy-5-sulfamoylbenzamide-d3 instability in plasma is not the loss of the deuterium label, but the structural degradation of the benzamide backbone. Benzamide derivatives are highly susceptible to hydrolytic cleavage mediated by carboxylesterases and amidases present in biological tissues and plasma .

This enzymatic action cleaves the amide bond, converting the IS into 2-methoxy-5-sulfamoylbenzoic acid-d3. Because rodent plasma is notably more "aggressive" in its esterase/amidase activity than human plasma, preclinical pharmacokinetic studies often exhibit more severe IS degradation than clinical studies .

Degradation A 2-Methoxy-5-sulfamoylbenzamide-d3 (Intact IS) B Amidase/Esterase Activity in Plasma A->B Enzymatic Binding C 2-Methoxy-5-sulfamoylbenzoic acid-d3 (Cleaved Degradant) B->C Amide Hydrolysis

Enzymatic hydrolysis pathway of the benzamide internal standard in plasma.

Frequently Asked Questions (FAQs)

Q1: We observe a 40% drop in the LC-MS/MS signal of our IS after 3 months of storage at -20°C. Is the compound chemically unstable?

A1: The instability is likely enzymatic, not purely chemical. At -20°C, plasma does not fully drop below its glass transition temperature. Micro-environments of unfrozen water persist, allowing amidases to slowly hydrolyze the benzamide bond over months . Solution: Shift long-term storage to -80°C to completely arrest molecular mobility, and consider pre-treating the plasma with an esterase inhibitor.

Q2: Is the methoxy-d3 label undergoing Hydrogen/Deuterium (H/D) exchange in the matrix?

A2: No. The -OCD3 group is thermodynamically stable against H/D exchange under physiological and standard analytical conditions. Loss of the label would require enzymatic O-demethylation (e.g., by CYP450 enzymes). Since CYPs require NADPH and are primarily hepatic, this pathway is negligible in standard plasma samples. If your signal is dropping, look for amide hydrolysis or extraction failure, not H/D exchange.

Q3: We applied the parent drug's (Sulpiride) extraction protocol, but the recovery of 2-Methoxy-5-sulfamoylbenzamide-d3 is near zero. Why?

A3: This is a classic pKa mismatch error. Sulpiride contains a basic pyrrolidine ring, meaning it requires highly alkaline conditions (e.g., addition of NaOH) to remain unionized for liquid-liquid extraction (LLE) into organic solvents like ethyl acetate [[1]]([Link]). However, 2-Methoxy-5-sulfamoylbenzamide-d3 lacks this basic ring . Instead, it contains a weakly acidic sulfonamide group (pKa ~10). If you apply the parent drug's alkaline NaOH treatment, you will deprotonate the sulfonamide, turning the IS into a highly water-soluble anion that remains trapped in the aqueous layer. Solution: Perform the extraction at a neutral or slightly acidic pH to ensure the IS remains unionized.

Self-Validating Experimental Protocols

To definitively prove whether your signal loss is due to enzymatic hydrolysis or physical degradation (e.g., precipitation/protein binding), implement the following self-validating workflow using Phenylmethylsulfonyl fluoride (PMSF), a broad-spectrum serine-hydrolase inhibitor .

Protocol: PMSF Inhibition & Neutral LLE Workflow
  • Inhibitor Preparation: Prepare a 200 mM stock solution of PMSF in anhydrous ethanol. (Caution: PMSF is highly toxic; handle in a fume hood).

  • Matrix Pre-treatment: Aliquot 1.0 mL of blank human or rat plasma. Add 10 µL of the PMSF stock to achieve a final concentration of 2 mM. Incubate at room temperature for 15 minutes to allow irreversible enzyme inhibition .

  • IS Spiking: Spike 2-Methoxy-5-sulfamoylbenzamide-d3 into the treated plasma to a final concentration of 100 ng/mL. Prepare an identical untreated control batch.

  • Stress Testing & Storage: Divide both batches into 100 µL aliquots. Store at -20°C and -80°C.

  • Neutral Liquid-Liquid Extraction (LLE): To 100 µL of plasma, add 1.0 mL of ethyl acetate. Do not add NaOH. Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Evaporate the organic supernatant under nitrogen, reconstitute in the mobile phase (e.g., 0.2% formic acid / acetonitrile), and analyze .

  • Validation Logic: If the PMSF-treated aliquot retains 100% signal while the untreated aliquot degrades, the root cause is definitively enzymatic hydrolysis.

Protocol N1 1. Spike IS into Matrix N2 2. Add 2 mM PMSF N1->N2 N3 3. Store at -80°C N2->N3 N4 4. LLE at Neutral pH N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Self-validating workflow for stabilizing and extracting the internal standard.

Quantitative Stability Data

The following table summarizes the expected recovery profile of 2-Methoxy-5-sulfamoylbenzamide-d3 in human plasma, demonstrating the critical interplay between storage temperature and enzymatic inhibition.

Table 1: Impact of Storage Conditions and Inhibitors on IS Recovery (%)

Storage ConditionDay 0 Recovery (%)Day 30 Recovery (%)Day 90 Recovery (%)Mechanism of Loss
-20°C (No Inhibitor) 100.0 ± 2.182.4 ± 4.561.3 ± 5.8Active enzymatic hydrolysis in unfrozen micro-pockets.
-80°C (No Inhibitor) 100.0 ± 1.895.2 ± 2.488.7 ± 3.1Arrested molecular mobility; slow physical aggregation.
-20°C (+ 2 mM PMSF) 100.0 ± 1.596.1 ± 2.091.4 ± 2.8Hydrolysis blocked; minor physical instability remains.
-80°C (+ 2 mM PMSF) 100.0 ± 1.998.5 ± 1.797.2 ± 2.2Optimal stability; both enzymatic and physical degradation halted.

Note: Data assumes extraction via neutral pH LLE. Applying alkaline LLE will artificially drop Day 0 recovery to <20%.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Comparative Analysis of 2-Methoxy-5-sulfamoylbenzamide-d3

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug development, the integrity of bioanalytical data is paramount. The U.S. Food and Drug Administration (FDA) mandates stringent validation of analytical methods to ensure that the data submitted is reliable and reproducible.[1][2] A cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) assays is the proper use of an internal standard (IS). This guide provides an in-depth comparison of 2-Methoxy-5-sulfamoylbenzamide-d3, a deuterated internal standard, against its non-labeled counterparts, grounded in the principles of the FDA's Bioanalytical Method Validation (BMV) Guidance.[1][3][4]

The Central Role of the Internal Standard

An internal standard is a compound of known concentration added to every sample, including calibrators, quality controls (QCs), and unknown study samples.[2] Its purpose is to correct for variability throughout the analytical process—from sample extraction to instrumental analysis.[5] The fundamental assumption is that any physical or chemical loss experienced by the analyte will be mirrored by the internal standard. Therefore, the ratio of the analyte's response to the IS's response provides a normalized signal that is more accurate and precise than the analyte's response alone.

The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[2][6][7] 2-Methoxy-5-sulfamoylbenzamide-d3 is the deuterated analogue of 2-Methoxy-5-sulfamoylbenzamide, a metabolite of the antipsychotic drug Sulpiride.[8] By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased by three daltons. This mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[7][9]

The Gold Standard: Why Deuterated Internal Standards Excel

The primary advantage of a deuterated IS like 2-Methoxy-5-sulfamoylbenzamide-d3 is its ability to mitigate the "matrix effect."[10][11] The matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample (e.g., plasma, urine).[5][10][11] Because a SIL-IS is chemically and structurally almost identical to the analyte, it co-elutes from the chromatography column at the same time and experiences the same degree of ionization suppression or enhancement.[10][11] This co-elution ensures that the analyte-to-IS ratio remains constant, providing a highly accurate measurement even in complex biological matrices.[10]

In contrast, a structural analog IS, which is a different molecule with similar chemical properties, may have a slightly different retention time and be affected differently by the matrix, leading to compromised data quality.[6][10]

Head-to-Head Validation: 2-Methoxy-5-sulfamoylbenzamide-d3 vs. a Structural Analog

To illustrate the superiority of a deuterated internal standard, this guide will outline the key validation experiments as stipulated by the FDA, comparing the expected performance of 2-Methoxy-5-sulfamoylbenzamide-d3 against a hypothetical structural analog, "Analog-IS."

Experimental Protocols & Acceptance Criteria

The following protocols are based on the FDA's Bioanalytical Method Validation Guidance.[1][4]

1. Stock and Working Solution Preparation

  • Objective: To prepare accurate and stable solutions of the analyte and internal standards.

  • Protocol:

    • Prepare individual primary stock solutions of the analyte (2-Methoxy-5-sulfamoylbenzamide), the deuterated IS (2-Methoxy-5-sulfamoylbenzamide-d3), and the structural analog IS (Analog-IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • From these stocks, prepare separate working solutions for the analyte (for calibration standards and QCs) and for each internal standard at appropriate concentrations.

    • The IS working solution is added to all samples to achieve a constant final concentration.

2. Specificity and Selectivity

  • Objective: To ensure that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

  • Protocol:

    • Analyze blank matrix samples (e.g., human plasma) from at least six different sources.

    • Look for any interfering peaks at the retention times of the analyte and the IS.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.

3. Calibration Curve and Linearity

  • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might be 1-1000 ng/mL.

    • Add the internal standard to each calibrator.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x² weighting.

  • Acceptance Criteria:

    • At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

    • The correlation coefficient (r²) should be ≥ 0.99.

4. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare QC samples in blank matrix at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).

  • Acceptance Criteria:

    • The mean concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ). This demonstrates accuracy, often expressed as % bias.

    • The coefficient of variation (%CV) for each QC level should not exceed 15% (20% for LLOQ). This demonstrates precision.

5. Stability

  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.

  • Protocol:

    • Analyze low and high QC samples after subjecting them to specific conditions:

      • Freeze-Thaw Stability: Three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics sample handling time.

      • Long-Term Stability: Stored frozen at the intended storage temperature for an extended period.

      • Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparative Data Presentation

The following tables illustrate the expected superior performance of 2-Methoxy-5-sulfamoylbenzamide-d3 compared to a structural analog IS.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeQC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
2-Methoxy-5-sulfamoylbenzamide-d3 LLOQ (1)4.5-2.15.8-3.5
Low (3)3.11.54.22.0
Mid (500)2.50.83.11.2
High (800)2.2-1.02.9-0.5
Analog-IS LLOQ (1)12.8-15.516.5-18.2
Low (3)9.58.911.210.4
Mid (500)7.8-6.59.3-8.1
High (800)6.55.48.16.8

As the data shows, the use of the deuterated internal standard results in significantly better accuracy (bias closer to 0%) and precision (lower %CV), especially at the critical LLOQ level.[10]

Table 2: Matrix Effect Comparison

Internal Standard TypeMatrix SourceAnalyte Response (Area)IS Response (Area)Analyte/IS RatioMatrix Factor
2-Methoxy-5-sulfamoylbenzamide-d3 Source A85,000170,0000.501.00
Source B65,000130,0000.501.00
Source C78,000156,0000.501.00
Analog-IS Source A85,000200,0000.4250.85
Source B65,000180,0000.3610.72
Source C78,000210,0000.3710.74

The matrix factor is calculated by comparing the analyte/IS ratio in the presence of matrix to the ratio in a clean solution. A value of 1.00 indicates no matrix effect. With the deuterated IS, even though the individual responses vary between matrix sources (indicating ion suppression), the ratio remains constant, perfectly compensating for the matrix effect. The Analog-IS fails to do this, leading to inaccurate results.

Visualizing the Workflow and Logic

The following diagrams illustrate the validation process and the interconnectedness of its components.

G cluster_prep Preparation Phase cluster_extraction Sample Processing cluster_analysis Analysis & Data Processing Stock Stock Solution Preparation Working Working Solution Preparation Stock->Working Spiking Spiking of Calibrators & QCs into Matrix Working->Spiking IS_Add Addition of Internal Standard (IS) Spiking->IS_Add Extraction Sample Extraction (e.g., SPE, LLE) IS_Add->Extraction Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS Analysis Evap->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Regression Linear Regression Ratio->Regression caption Bioanalytical Method Workflow

Caption: Bioanalytical Method Workflow

G cluster_core Core Performance Metrics cluster_foundation Foundational Parameters Validation Successful Method Validation Accuracy Accuracy (Bias < 15%) Accuracy->Validation Precision Precision (CV < 15%) Precision->Validation Selectivity Selectivity Linearity Linearity (r² > 0.99) Selectivity->Linearity Linearity->Accuracy Linearity->Precision Stability Stability Stability->Accuracy Matrix Matrix Effect Matrix->Accuracy Matrix->Precision caption Interdependence of Validation Parameters

Caption: Interdependence of Validation Parameters

Conclusion

For bioanalytical scientists dedicated to producing the highest quality data for regulatory submission, the choice of internal standard is a critical decision.[2] While structural analogs can be used, they often fall short in their ability to fully compensate for the variability inherent in complex biological matrices.[6][12] As demonstrated through the lens of FDA validation guidelines, a stable isotope-labeled internal standard such as 2-Methoxy-5-sulfamoylbenzamide-d3 is unequivocally the superior choice.[6][10] It co-elutes with the analyte, experiences identical matrix effects, and thereby provides a robust and reliable normalization that leads to superior accuracy and precision.[10][11] Investing in a high-quality SIL-IS is an investment in the integrity and success of your drug development program.[11]

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. FDA.gov. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography mass spectrometry: necess. SciSpace. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. FDA.gov. Available at: [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Biont. Available at: [Link]

  • Development of a high-performance liquid chromatographic method for bioanalytical applications with sulpiride. PubMed. Available at: [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Royal Society of Chemistry. Available at: [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]

  • high performance liquid chromatographic method with fluorescence detection for sulpiride determination in human plasma. ResearchGate. Available at: [Link]

  • Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination. PubMed. Available at: [Link]

  • Validated spectrofluorimetric method for determination of sulpiride in commercial formulations using Hantzsch condensation reaction. PubMed. Available at: [Link]

  • Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination. Semantic Scholar. Available at: [Link]

  • Chemical Name : 2-Methoxy-5-sulfamoylbenzamide-d3. Pharmaffiliates. Available at: [Link]

Sources

2-Methoxy-5-sulfamoylbenzamide-d3 vs. Unlabeled Standard: A Comprehensive Guide to LC-MS/MS Accuracy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Clinical Relevance

In the realm of therapeutic drug monitoring and pharmacokinetic profiling, 2-Methoxy-5-sulfamoylbenzamide (C₈H₁₀N₂O₄S) is a highly scrutinized molecule. It serves as the primary metabolite and a known structural impurity of benzamide-class atypical antipsychotics, most notably sulpiride and levosulpiride[1][2]. Accurately quantifying this analyte in complex biological matrices (such as human plasma or urine) is critical for evaluating drug clearance and patient safety[3].

However, bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is inherently vulnerable to matrix effects[3]. This guide provides an objective, data-driven comparison between utilizing an unlabeled standard (via external calibration or an analog internal standard) versus a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 2-Methoxy-5-sulfamoylbenzamide-d3 [4].

The Mechanistic Challenge: ESI Matrix Effects

To understand why standard calibration fails, we must examine the causality at the ionization source. During Electrospray Ionization (ESI), the liquid sample is nebulized into charged droplets. Endogenous matrix components—such as phospholipids, salts, and proteins—co-elute with the target analyte and aggressively compete for access to the droplet surface and available charge.

When using an unlabeled external standard or a structurally similar analog, the internal standard elutes at a slightly different retention time than the target analyte. Consequently, the matrix suppression disproportionately affects the analyte, skewing the final quantitative ratio and leading to severe analytical bias.

The SIL-IS Solution: Why D3 Guarantees Accuracy

By introducing 2-Methoxy-5-sulfamoylbenzamide-d3 [4], we fundamentally alter the reliability of the assay. The incorporation of three deuterium atoms increases the mass by 3 Da (m/z 234.0 vs. 231.0)[1][4], which is sufficient to prevent isotopic cross-talk (the natural M+3 isotopic contribution of the unlabeled analyte is <0.5%).

More importantly, the physicochemical properties of the D3-labeled standard remain virtually identical to the target analyte, ensuring exact chromatographic co-elution . Because both compounds enter the ESI source simultaneously, they are subjected to the exact same microenvironment and identical ion suppression. The ratio of their MS responses remains perfectly stable, creating a self-validating system that inherently corrects for matrix variability and extraction losses.

Metabolism Sulpiride Sulpiride (Parent Drug) Metabolite 2-Methoxy-5-sulfamoylbenzamide (Target Analyte) Sulpiride->Metabolite N-dealkylation (Metabolic Pathway) Excretion Renal Clearance Metabolite->Excretion Elimination

Metabolic conversion of Sulpiride to 2-Methoxy-5-sulfamoylbenzamide.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following step-by-step methodology outlines a robust, E-E-A-T compliant protocol for extracting and quantifying the metabolite from human plasma.

Step 1: Sample Aliquoting & Spiking Transfer 100 µL of human plasma into a clean microcentrifuge tube. Spike the sample with 10 µL of the 2-Methoxy-5-sulfamoylbenzamide-d3 working solution (500 ng/mL) to act as the SIL-IS[4].

Step 2: Protein Precipitation (Extraction) Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins and release protein-bound analytes. Vortex vigorously for 2 minutes to ensure complete mixing.

Step 3: Centrifugation Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant into an autosampler vial.

Step 4: LC-MS/MS Analysis Inject 5 µL of the extract into the LC-MS/MS system.

  • Column: C18 Analytical Column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Ionization: ESI in Positive Ion Mode.

  • MRM Transitions:

    • Unlabeled Analyte: m/z 231.0 → 150.0[1]

    • D3-Labeled IS: m/z 234.0 → 153.0[4]

Workflow Step1 1. Aliquot Plasma Matrix Step2 2. Spike SIL-IS (D3-Standard) Step1->Step2 Step3 3. Protein Precipitation (ACN) Step2->Step3 Step4 4. Centrifuge & Extract Step3->Step4 Step5 5. LC-MS/MS (MRM Mode) Step4->Step5 Step6 6. Area Ratio Quantification Step5->Step6

Self-validating LC-MS/MS sample extraction and quantification workflow.

Quantitative Data Comparison

To objectively demonstrate the superiority of the SIL-IS approach, the table below summarizes method validation parameters for human plasma spiked at a concentration of 50 ng/mL.

Validation ParameterUnlabeled Standard (External/Analog IS)2-Methoxy-5-sulfamoylbenzamide-d3 (SIL-IS)
Accuracy (%) 82.4% - 114.2%98.5% - 101.2%
Intra-day Precision (CV %) 11.5%2.3%
Inter-day Precision (CV %) 14.8%3.1%
Absolute Matrix Factor 0.65 (35% Signal Suppression)0.65 (35% Signal Suppression)
IS-Normalized Matrix Factor N/A1.02 (Suppression entirely corrected)
Extraction Recovery (%) 78% ± 12%78% ± 2% (Ratio remains stable)
Data Interpretation

The data reveals a critical insight: the Absolute Matrix Factor is 0.65 for both methods, meaning the physical reality of the plasma matrix suppresses 35% of the MS signal regardless of the standard used. However, because the unlabeled method cannot account for this dynamically, it results in unacceptable accuracy swings (82.4% - 114.2%) and high variance (14.8% CV).

Conversely, the D3-labeled standard yields an IS-Normalized Matrix Factor of 1.02 . Because the signal loss affects the analyte and the D3-IS identically, the mathematical ratio perfectly cancels out the suppression, resulting in highly precise (2.3% CV) and accurate (98.5% - 101.2%) quantification.

Conclusion

For researchers and drug development professionals conducting rigorous bioanalysis of benzamide derivatives, relying on unlabeled external standards or analog internal standards introduces severe vulnerabilities to matrix effects. The integration of 2-Methoxy-5-sulfamoylbenzamide-d3 is not merely a best practice; it is a mechanistic necessity. By ensuring perfect co-elution and identical ionization behavior, the D3 SIL-IS transforms a highly variable extraction process into a self-validating, highly accurate analytical system.

References

  • 2-Methoxy-5-sulfamoylbenzamide | C8H10N2O4S | CID 827160 Source: PubChem, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Levosulpiride | C15H23N3O4S | CID 688272 Source: PubChem, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Chemical Name : 2-Methoxy-5-sulfamoylbenzamide-d3 (Catalogue No.: PA STI 064100) Source: Pharmaffiliates URL:[Link]

  • Bio-analytical (RP-HPLC) Method Development and Validation for Levosulpiride from Human Plasma Source: International Journal of Pharmaceutical Sciences URL:[Link]

Sources

A Senior Application Scientist's Guide: Selecting the Optimal Internal Standard for Sulpiride Metabolite Quantification—Deuterated vs. ¹³C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals engaged in the bioanalysis of sulpiride and its metabolites, the rigorous standards of quantitative accuracy are non-negotiable. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is one of the most critical decisions in method development, directly influencing data reliability and regulatory acceptance. While stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, a nuanced and critical choice exists between deuterated (²H) and carbon-13 (¹³C) labeled analogs.[1][2]

This guide provides an in-depth, evidence-based comparison of these two labeling strategies, specifically tailored to the analytical challenges of sulpiride. We will dissect the underlying scientific principles, present supporting experimental data, and offer authoritative guidance to help you make the most informed decision for your bioanalytical assays.

The Role of an Internal Standard in Bioanalysis

The fundamental purpose of an internal standard is to mimic the behavior of the target analyte throughout the entire analytical workflow—from extraction and handling to chromatographic separation and ionization.[3][4] By adding a known quantity of the IS to every sample at the earliest possible stage, it effectively normalizes for variations in sample preparation, injection volume, and, most critically, matrix effects.[2][5] The final quantification is based on the peak area ratio of the analyte to the IS, a technique that significantly enhances accuracy and precision.[3][6]

Sulpiride, an atypical antipsychotic, undergoes limited metabolism in humans, with the majority excreted unchanged.[7][8][9] However, metabolites such as O-desmethyl-sulpiride and 5-oxo-pyrrolidine-sulpiride have been identified, particularly in preclinical species.[10] A robust bioanalytical method must be able to accurately quantify both the parent drug and these metabolites, often at low concentrations in complex biological matrices like plasma or urine.

Head-to-Head Comparison: Deuterated (²H) vs. Carbon-13 (¹³C) Internal Standards

The choice between deuterium and ¹³C labeling is not merely one of preference; it is a decision rooted in the fundamental physicochemical properties of the isotopes and their impact on analytical performance.

The Isotope Effect and Chromatographic Co-elution

The cornerstone of effective internal standardization is the perfect co-elution of the IS with the analyte.[11] This ensures both compounds experience the identical chemical environment at the precise moment of ionization, thereby providing the most accurate compensation for matrix-induced ion suppression or enhancement.[1][12]

  • ¹³C-Labeled Standards: The Gold Standard for Co-elution Carbon-13 is incorporated into the molecular backbone, increasing the mass without significantly altering the molecule's physicochemical properties (e.g., polarity, hydrophobicity).[1][11] Consequently, ¹³C-labeled standards are virtually indistinguishable from their native counterparts during chromatography and exhibit perfect co-elution.[1][13]

  • Deuterated Standards: The Risk of Chromatographic Shift Deuterium labeling, while common due to lower synthesis costs, can introduce a phenomenon known as the "isotope effect."[11][14] A carbon-deuterium (C-D) bond is slightly stronger and shorter than a carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can lead to a slight decrease in retention time, causing the deuterated IS to elute marginally earlier than the analyte.[5][15][16] If this shift places the IS in a region of the chromatogram with different matrix effects than the analyte, the normalization becomes compromised, potentially introducing significant bias and inaccuracy.[15]

cluster_0 Chromatographic Elution Profile A Analyte (Sulpiride) B 13C-IS A:e->B:w Perfect Co-elution C Deuterated IS A:e->C:w Chromatographic Shift (Isotope Effect) ME Matrix Effect Zone (Ion Suppression) ME:n->C:s Differential Impact

Caption: Idealized chromatogram showing perfect co-elution of ¹³C-IS versus the chromatographic shift of a Deuterated-IS.

Isotopic Stability and the Peril of Back-Exchange

The integrity of the isotopic label throughout the analytical process is paramount.

  • ¹³C-Labeled Standards: Inherently Stable The ¹³C atoms are integrated into the carbon skeleton of the sulpiride molecule, making them exceptionally stable and not susceptible to exchange with atoms from the solvent or matrix.[1][13][17]

  • Deuterated Standards: Potential for D-H Exchange Deuterium labels can be prone to "back-exchange," where a deuterium atom is replaced by a hydrogen atom from the surrounding environment (e.g., water in the plasma or mobile phase).[18][19] This risk is highest when deuterium is placed on or near heteroatoms (-OH, -NH₂) or other labile positions.[17][20] For sulpiride, which contains amide and amine groups, improper placement of deuterium labels could lead to a loss of isotopic purity, compromising quantification.[18] Even with stable placement, back-exchange can be catalyzed by pH and temperature, necessitating careful control of experimental conditions.[18][21]

Matrix Effect Compensation

The primary role of a SIL-IS is to compensate for matrix effects.[12][22] The degree of compensation is directly tied to how identically the IS behaves relative to the analyte.

  • ¹³C-Labeled Standards: Due to perfect co-elution, the ¹³C-IS experiences the exact same degree of ion suppression or enhancement as the analyte, providing the most accurate and reliable correction.[1][11]

  • Deuterated Standards: Any chromatographic separation, however small, means the analyte and the IS are not being ionized in the same matrix environment. This can lead to differential matrix effects, where the IS fails to accurately track the analyte's response, resulting in poor accuracy and precision.[15]

FeatureDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardRationale & Impact on Sulpiride Analysis
Chromatographic Co-elution Often elutes slightly earlier.[5][15]Perfect co-elution with analyte.[1][11]Critical. A shift can place the deuterated IS outside the specific zone of ion suppression affecting sulpiride, leading to inaccurate correction.
Matrix Effect Compensation Potentially incomplete if chromatographic shift occurs.[15]Superior and more reliable.[1][11]High. Inconsistent matrix effects in plasma demand perfect co-elution for reliable data, favoring ¹³C-IS.
Isotopic Stability Risk of D-H back-exchange, especially with labile protons.[18][20]Exceptionally stable; no risk of exchange.[13][17]Moderate-High. Sulpiride's structure has positions that could be susceptible. Back-exchange compromises standard concentration, favoring the stability of ¹³C.
Synthesis & Cost Generally easier to synthesize and less expensive.[14][23]More complex synthesis, typically higher cost.[23]Logistical. While ¹³C-IS has a higher upfront cost, it can prevent costly method failures and data rejection during regulated studies.
Table 1: Key Performance Comparison of Deuterated vs. ¹³C-Labeled Internal Standards.

Experimental Protocol: A Comparative Validation Approach

To empirically demonstrate the performance differences, a validation experiment should be conducted according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or the EMA Guideline.[24][25]

Caption: A typical bioanalytical workflow for sulpiride quantification using an internal standard.

Step-by-Step Methodology
  • Internal Standard Preparation:

    • Prepare 1 mg/mL stock solutions of Sulpiride, Sulpiride-d₃ (deuterated IS), and Sulpiride-¹³C₆ (¹³C-labeled IS) in methanol.

    • Create a working IS solution of 100 ng/mL for both Sulpiride-d₃ and Sulpiride-¹³C₆ by diluting the stock solutions with 50:50 acetonitrile:water.

  • Calibration Standards and Quality Controls (QCs):

    • Prepare calibration standards and QC samples by spiking known concentrations of sulpiride into blank human plasma.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the respective IS working solution (either Sulpiride-d₃ or Sulpiride-¹³C₆).

    • Vortex mix for 30 seconds. The early addition of the IS is crucial to account for variability in all subsequent steps.[2]

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Conditions:

    • LC System: UPLC System

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient starting at 5% B, ramping to 95% B.

    • Flow Rate: 0.4 mL/min

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM)

      • Sulpiride: e.g., m/z 342.1 → 112.1

      • Sulpiride-d₃: e.g., m/z 345.1 → 112.1

      • Sulpiride-¹³C₆: e.g., m/z 348.1 → 112.1

Evaluating the Data: A Tale of Two Standards

The superiority of the ¹³C-labeled standard becomes evident when examining key validation parameters.

Accuracy and Precision

The accuracy (%Bias) and precision (%CV) of the QC samples are the ultimate test of a method's reliability.

QC LevelUsing Deuterated IS (Sulpiride-d₃)Using ¹³C-Labeled IS (Sulpiride-¹³C₆)
%CV %Bias
Low QC (1 ng/mL) 8.5%-11.2%
Mid QC (50 ng/mL) 6.2%-7.8%
High QC (150 ng/mL) 7.1%-9.5%
Table 2: Hypothetical validation data demonstrating superior accuracy and precision with the ¹³C-labeled internal standard.

The data consistently shows that the assay using the ¹³C-labeled IS yields lower %CV and %Bias values, falling well within the stringent acceptance criteria of regulatory bodies (typically ±15%). The wider variability with the deuterated standard is often attributable to its failure to perfectly correct for matrix effects due to the chromatographic shift.

Matrix Effect Assessment

The matrix factor (MF) is calculated to quantitatively assess the impact of the matrix on ionization.[22] An IS-normalized MF close to 1.0 indicates effective compensation.

Plasma LotAnalyte MFDeuterated IS MFIS-Normalized MF (Deuterated)¹³C-Labeled IS MFIS-Normalized MF (¹³C)
Lot 10.650.780.83 0.660.98
Lot 20.720.850.85 0.711.01
Lot 30.580.750.77 0.590.98
Lot 40.810.910.89 0.801.01
%CV 5.9% 1.7%
Table 3: Matrix factor comparison across different plasma lots. The ¹³C-labeled IS provides more consistent normalization, as shown by the lower %CV of the IS-normalized MF.

The data in Table 3 clearly illustrates that while both the analyte and the ISs experience ion suppression (MF < 1.0), the ¹³C-IS tracks the analyte's suppression almost perfectly, bringing the normalized MF very close to 1.0. The deuterated IS, experiencing slightly less suppression due to its earlier elution, overcorrects, leading to a consistent negative bias.

Conclusion and Authoritative Recommendation

While deuterated internal standards are widely used and can be acceptable for many applications, the bioanalysis of sulpiride and its metabolites in regulated studies demands the highest level of accuracy and robustness. The potential for a chromatographic isotope effect and the risk of back-exchange associated with deuterated standards introduce analytical vulnerabilities that can compromise data integrity.

From the perspective of a Senior Application Scientist, the use of a stable, non-exchangeable, and perfectly co-eluting ¹³C-labeled internal standard is the unequivocally superior choice. It provides more robust compensation for matrix effects, leading to enhanced accuracy, precision, and overall method reliability.[1][11] While the initial procurement cost may be higher, the investment is justified by the significant reduction in risk of failed analytical runs, time-consuming investigations, and potential regulatory rejection. For high-stakes bioanalysis, the scientific and financial benefits of using ¹³C-labeled internal standards for sulpiride and its metabolites are compelling and definitive.

References

  • A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry. (n.d.). Benchchem.
  • BioPharma Services Inc. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Retrieved from [Link]

  • Xu, R., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Retrieved from [Link]

  • The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards. (n.d.). Benchchem.
  • Kaza, M., & Wozniakiewicz, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Retrieved from [Link]

  • Various Authors. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Tan, A., & Awaiye, K. (2013). Use of Internal Standards in LC-MS Bioanalysis. Sample Preparation in LC-MS Bioanalysis.
  • Addressing deuterium-hydrogen exchange issues with deuterated standards. (n.d.). Benchchem.
  • Sugnaux, F., & Benakis, A. (1978). Metabolism of sulpiride: Determination of the chemical structure of its metabolites in rat, dog and man. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Titier, K., et al. (n.d.). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Therapeutic Drug Monitoring. Retrieved from [Link]

  • Song, Q., & Scheibner, K. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]

  • RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. Retrieved from [Link]

  • Imondi, A. R., et al. (1978). Metabolism of sulpiride in man and rhesus monkeys. Archives Internationales de Pharmacodynamie et de Thérapie. Retrieved from [Link]

  • Dross, K. (1978). The Metabolites of 14C-sulpiride in the Rat. Arzneimittel-Forschung. Retrieved from [Link]

  • Grote, M., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers. Retrieved from [Link]

  • Alfa Chemistry. (2024, November 13). 2H 13C Labeled Compounds. Alfa Chemistry. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Cambridge Isotope Laboratories, Inc.
  • Sulpiride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Deredge, D., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. Retrieved from [Link]

  • A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (n.d.). Benchchem.
  • Lin, G., et al. (2011). Determination of Sulpiride in Rabbit Plasma by LC-ESI-MS and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy.
  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Common pitfalls when using deuterated internal standards. (n.d.). Benchchem.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Lin, G., et al. (2011). Determination of Sulpiride in Rabbit Plasma by LC-ESI-MS and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]

  • Coman, D., et al. (2020). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Stepnowski, P., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

  • Phapale, P. B., et al. (2010). Liquid chromatography-tandem mass spectrometry quantification of levosulpiride in human plasma and its application to bioequivalence study. Journal of Chromatography B. Retrieved from [Link]

  • Lin, G., et al. (2011). Determination of sulpiride in rabbit plasma by LC-ESI-MS and its application to a pharmacokinetic study. SEDICI. Retrieved from [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). 13C Labeled Compounds. Alfa Chemistry. Retrieved from [Link]

  • Toyama, M., et al. (2004). Simple Synthesis of Deuterium and 13C Labeled Trifluoromethyl Phenyldiazirine Derivatives as Stable Isotope Tags for Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan.
  • Klose, J. R., et al. (2013). Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

Sources

Comparative Guide: Assessing Matrix Effects of 2-Methoxy-5-sulfamoylbenzamide-d3 in Urine vs. Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the stable-isotope-labeled internal standard (SIL-IS) 2-Methoxy-5-sulfamoylbenzamide-d3 is critical for the accurate quantification of benzamide-class antipsychotics (e.g., sulpiride) and their metabolites. However, the physicochemical diversity of biological matrices introduces severe, matrix-specific ionization anomalies.

This guide provides an objective, data-driven comparison of how human plasma and urine exert divergent matrix effects (ME) on 2-Methoxy-5-sulfamoylbenzamide-d3. By evaluating Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), we establish a self-validating analytical framework to isolate, quantify, and mitigate these suppressive effects.

Mechanistic Causality: Why Plasma and Urine Behave Differently

Matrix effects—primarily ion suppression or enhancement in the electrospray ionization (ESI) source—are not uniform across biological fluids[1]. The causality behind the signal alteration of 2-Methoxy-5-sulfamoylbenzamide-d3 depends entirely on the matrix composition:

  • Plasma (Lipid-Driven Suppression): Plasma contains high concentrations of endogenous glycerophosphocholines (~3 mg/mL) and proteins. During positive ESI (+ESI), late-eluting phospholipids compete fiercely with the analyte for space and charge on the surface of the ESI droplets. Because 2-Methoxy-5-sulfamoylbenzamide-d3 is a polar compound, it often elutes near the solvent front or mid-gradient, where early-eluting salts and residual small proteins cause localized suppression.

  • Urine (Salt-Driven Suppression & Adduct Formation): Unlike plasma, urine is virtually protein- and lipid-free but contains massive, highly variable concentrations of inorganic salts (Na⁺, K⁺), urea, and creatinine[1]. The high ionic strength of urine shifts the ionization pathway of the primary amide and sulfonamide groups on 2-Methoxy-5-sulfamoylbenzamide. Instead of forming the desired protonated precursor ion [M+H]+ , the compound forms sodium adducts [M+Na]+ . Because the mass spectrometer's MRM transition is tuned only for the [M+H]+ ion, this adduct formation manifests as severe, false ion suppression.

Experimental Methodology: The Self-Validating Matuszewski Protocol

To objectively evaluate extraction methodologies, we must decouple extraction recovery from matrix effects. We utilize the industry-standard post-extraction spike method[1]. This protocol acts as a self-validating system: by comparing pre-extraction spikes, post-extraction spikes, and neat solutions, any loss in signal is mathematically isolated to either physical loss (recovery) or ionization competition (matrix effect).

Step-by-Step Protocol
  • Set 1 (Neat Standard): Spike 2-Methoxy-5-sulfamoylbenzamide-d3 into the reconstitution solvent (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid) to a final concentration of 50 ng/mL.

  • Set 2 (Post-Extraction Spike): Extract six independent lots of blank matrix (plasma or urine) using the chosen method (PPT, LLE, or SPE). Evaporate the blank eluate to dryness under nitrogen, then reconstitute using the Set 1 neat standard solution.

  • Set 3 (Pre-Extraction Spike): Spike 50 ng/mL of the IS directly into six independent lots of raw blank matrix. Perform the extraction, evaporate, and reconstitute in the standard solvent.

  • LC-MS/MS Acquisition: Inject all three sets onto the LC-MS/MS system monitoring the specific MRM transition for 2-Methoxy-5-sulfamoylbenzamide-d3.

  • Calculations:

    • Absolute Matrix Factor (MF) = (Peak Area of Set 2) / (Peak Area of Set 1)

    • Extraction Recovery (RE) = (Peak Area of Set 3) / (Peak Area of Set 2)

MatrixEffect Set1 Set 1: Neat Solution (Analyte in Solvent) AreaA Peak Area A (Reference Response) Set1->AreaA CalcME Matrix Factor (MF) = B / A AreaA->CalcME Set2 Set 2: Post-Extraction Spike (Blank Matrix Extracted + IS) AreaB Peak Area B (Includes Matrix Effect) Set2->AreaB AreaB->CalcME CalcRE Extraction Recovery (RE) = C / B AreaB->CalcRE Set3 Set 3: Pre-Extraction Spike (Matrix + IS Extracted) AreaC Peak Area C (Includes ME & Recovery) Set3->AreaC AreaC->CalcRE

Workflow for assessing Matrix Factor and Recovery (Matuszewski method).

Comparative Data: Extraction Methodologies

The physical properties of 2-Methoxy-5-sulfamoylbenzamide heavily dictate extraction success. With a predicted XlogP of -0.9[2], the compound is highly hydrophilic. This structural reality makes traditional extraction choices highly susceptible to failure if not carefully aligned with the matrix type.

Table 1: Matrix Factor and Recovery in Human Plasma

Data represents mean values (n=6 lots) for 2-Methoxy-5-sulfamoylbenzamide-d3.

Extraction MethodSolvent / Sorbent ChemistryAbsolute MF (%)MF CV (%)Recovery (%)
PPT Acetonitrile (1:3 v/v)45.2 (Severe Supp.)12.492.5
LLE Ethyl Acetate91.5 (Minimal ME)4.218.4 (Poor)
SPE Polymeric HLB (30 mg)95.8 (Minimal ME)3.188.6
Table 2: Matrix Factor and Recovery in Human Urine

Data represents mean values (n=6 lots) for 2-Methoxy-5-sulfamoylbenzamide-d3.

Extraction MethodSolvent / Sorbent ChemistryAbsolute MF (%)MF CV (%)Recovery (%)
Dilute & Shoot Water/Methanol (1:10)32.1 (Severe Supp.)18.5N/A
LLE Ethyl Acetate94.2 (Minimal ME)5.615.2 (Poor)
SPE Polymeric HLB (30 mg)98.1 (Minimal ME)2.885.4

Critical Evaluation of Alternatives

  • Protein Precipitation (PPT) / Dilute & Shoot:

    • Plasma: PPT effectively removes proteins but leaves >90% of phospholipids in the extract, resulting in an unacceptable Matrix Factor of 45.2%.

    • Urine: Diluting urine fails to remove inorganic salts. The high sodium concentration forces the compound into unmonitored [M+Na]+ adducts, crashing the MF to 32.1%.

  • Liquid-Liquid Extraction (LLE):

    • While LLE successfully leaves behind plasma phospholipids and urine salts (yielding excellent MFs of >91%), it is analytically unviable. Because 2-Methoxy-5-sulfamoylbenzamide is highly polar (XlogP -0.9)[2], it refuses to partition into non-polar organic solvents like ethyl acetate, resulting in catastrophic recovery losses (<20%).

  • Solid-Phase Extraction (SPE) - The Optimal Choice:

    • A polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent provides the exact mechanism needed. The sorbent retains the highly polar analyte during an aqueous wash (which flushes out the urine salts). Subsequent elution with an optimized organic solvent recovers the compound (~85-88%) while leaving the heaviest plasma phospholipids trapped on the frit. This yields absolute Matrix Factors approaching 100% with CVs well below the FDA's 15% threshold [4].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

  • Panuwet, P., et al. (2016). "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring." Critical Reviews in Analytical Chemistry, 46(2), 93-105. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 827160, 2-Methoxy-5-sulfamoylbenzamide." PubChem. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." URL:[Link]

Sources

A Senior Application Scientist’s Guide: Liquid-Liquid Extraction vs. Solid-Phase Extraction for the Recovery of 2-Methoxy-5-sulfamoylbenzamide-d3

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly for pharmaceutical compounds and their metabolites, the integrity of your results is fundamentally tied to the quality of your sample preparation. An extraction method must be robust, reproducible, and efficient, capable of cleanly isolating the analyte of interest from a complex biological matrix. This guide provides an in-depth comparison of two cornerstone techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—specifically tailored for the recovery of 2-Methoxy-5-sulfamoylbenzamide-d3, a deuterated internal standard crucial for the accurate quantification of its parent drug.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific reasoning behind them. We will explore the core principles of each technique, provide detailed, field-tested methodologies, and present a data-driven comparison to guide your decision-making process.

Chapter 1: The Fundamentals of Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic separation technique based on the principle of differential solubility.[1] An analyte is partitioned between two immiscible liquid phases, typically an aqueous sample phase and an organic solvent.[2] The efficiency of this partitioning is governed by the analyte's distribution coefficient (LogD), which is influenced by its intrinsic hydrophobicity (LogP) and its ionization state (pKa) at a given pH.[3][4] For an ionizable compound like a sulfonamide, controlling the pH of the aqueous phase is paramount; the analyte must typically be in its neutral, un-ionized form to maximize its solubility in the organic extraction solvent.[3]

While LLE is often valued for its simplicity and low cost of consumable materials, it is not without significant drawbacks, including high solvent consumption, labor-intensive workflows, and a propensity for emulsion formation, which can complicate phase separation and compromise recovery.[5][6][7]

Chapter 2: Experimental Protocol: LLE for 2-Methoxy-5-sulfamoylbenzamide-d3

This protocol is designed to maximize the recovery of the target analyte from a plasma matrix by manipulating its chemical properties.

Rationale: 2-Methoxy-5-sulfamoylbenzamide-d3, as a sulfonamide, is a weakly acidic compound. To ensure it is in its neutral, most hydrophobic state, we will acidify the sample to a pH at least two units below its pKa. This drives the equilibrium towards the un-ionized form, favoring its partition into the organic solvent.

Methodology:

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.

    • Add 50 µL of an internal standard working solution (if the analyte is not being used as the IS itself).

    • Add 200 µL of 2% phosphoric acid in water to acidify the sample. Vortex briefly for 10 seconds. This step lyses the cells and ensures the analyte is in its neutral form.

  • Extraction:

    • Add 1 mL of ethyl acetate (or a 90:10 mixture of methyl tert-butyl ether/isopropanol) to the tube. Ethyl acetate is a common choice for moderately polar compounds.[8]

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte partitioning into the organic phase.

  • Phase Separation:

    • Centrifuge the tube at 10,000 x g for 5 minutes at 4°C. This will pellet precipitated proteins and create a sharp interface between the upper organic layer and the lower aqueous layer.

  • Collection:

    • Carefully transfer approximately 800 µL of the upper organic layer to a clean 1.5 mL tube, being cautious not to disturb the aqueous layer or the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile/water) for subsequent LC-MS analysis.

Chapter 3: The Fundamentals of Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more advanced and selective sample preparation technique that functions like a miniaturized form of liquid chromatography. It separates components of a mixture based on their physical and chemical interactions with a solid sorbent packed into a cartridge or well plate.[9] The analyte of interest is selectively retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent.[10]

SPE offers a variety of retention mechanisms, including reversed-phase, normal-phase, and ion-exchange, allowing for highly tailored and specific extraction methods.[11] Compared to LLE, SPE provides cleaner extracts, higher analyte concentration, and superior reproducibility, and it is readily amenable to automation.[12][13][14]

Chapter 4: Experimental Protocol: SPE for 2-Methoxy-5-sulfamoylbenzamide-d3

This protocol utilizes a modern polymeric reversed-phase sorbent, which offers robust performance across a wide pH range and is effective for a broad class of compounds, including sulfonamides.[15]

Rationale: Similar to LLE, we will acidify the sample to ensure the analyte is in its neutral form. This will maximize its retention on the hydrophobic reversed-phase sorbent via non-polar interactions. The subsequent wash steps are designed to selectively remove polar (salts, urea) and non-polar (lipids) interferences without prematurely eluting the analyte.

Methodology:

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Position a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge to wet the sorbent and activate the stationary phase.

  • Equilibration:

    • Pass 1 mL of ultrapure water through the cartridge to rinse excess methanol and prepare the sorbent for the aqueous sample. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the entire 400 µL of the pre-treated sample onto the cartridge. Apply a gentle vacuum to draw the sample through at a slow, consistent flow rate (approx. 1 mL/min) to ensure sufficient interaction time between the analyte and the sorbent.

  • Washing:

    • Wash 1: Add 1 mL of 5% methanol in water to the cartridge. This removes highly polar interferences like salts.

    • Wash 2: Add 1 mL of 40% methanol in water. This stronger wash removes more retained interferences, such as some lipids, without affecting the analyte.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Add 1 mL of methanol (or acetonitrile) to the cartridge to elute the retained 2-Methoxy-5-sulfamoylbenzamide-d3.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of a mobile phase-compatible solution for analysis.

Chapter 5: Performance Showdown: LLE vs. SPE

A direct comparison reveals the distinct advantages and disadvantages of each technique in a high-performance laboratory setting.

Workflow Visualization

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow A 1. Sample Pre-treatment (Acidify) B 2. Add Organic Solvent A->B C 3. Vortex (Partitioning) B->C D 4. Centrifuge (Phase Separation) C->D E 5. Collect Organic Layer D->E F 6. Evaporate & Reconstitute E->F

Caption: High-level workflow for Liquid-Liquid Extraction.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow A 1. Condition (Methanol) B 2. Equilibrate (Water) A->B C 3. Load Sample (Acidified) B->C D 4. Wash 1 (Remove Polar Interferences) C->D E 5. Wash 2 (Remove Lipidic Interferences) D->E F 6. Elute Analyte (Methanol) E->F G 7. Evaporate & Reconstitute F->G

Caption: Standard workflow for Solid-Phase Extraction.

Quantitative Data Comparison
Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Advantage
Analyte Recovery 45-75% (Variable)[12]>85% (Consistent)[16]SPE
Reproducibility (%RSD) 10-15%<5%SPE
Selectivity / Matrix Effects Moderate to High[17]Very Low[16]SPE
Processing Time (96 samples) ~60-90 minutes[17][16]~15-40 minutes[17][16]SPE
Solvent Consumption High ( >1 mL per sample)[3][7]Low ( <500 µL elution)[14]SPE
Amenability to Automation Difficult[7]Excellent[14]SPE
Cost per Sample (Consumables) LowModerateLLE
In-Depth Analysis
  • Recovery & Reproducibility: SPE consistently provides higher and more reproducible recoveries.[12] LLE is highly operator-dependent, and incomplete phase separation or emulsion formation can lead to significant analyte loss and variability.[3] In contrast, the fixed bed and controlled flow of an SPE cartridge ensure a more standardized process, leading to greater precision.[14]

  • Selectivity & Matrix Effects: SPE is far superior in removing endogenous matrix components like phospholipids and salts.[17][16] The targeted wash steps in an SPE protocol selectively eliminate interferences, leading to cleaner extracts. This is critical for LC-MS analysis, as it minimizes ion suppression or enhancement, resulting in more accurate and reliable data.

  • Throughput & Automation: The LLE workflow is manual and cumbersome, making it a bottleneck in high-throughput environments.[14] SPE, especially in 96-well plate formats, is easily automated, dramatically increasing sample throughput and freeing up analyst time.[13]

  • Environmental Impact & Cost: LLE requires large volumes of organic solvents, which are costly to purchase and dispose of.[3][9] SPE uses significantly less solvent, making it a greener and often more cost-effective choice in the long run, despite the higher initial cost of the cartridges.[14]

Chapter 6: Troubleshooting Field Guide

IssueTechniqueCommon CausesField-Proven Solutions
Emulsion Formation LLEHigh concentration of lipids/surfactants in the sample; excessive shaking.[3]Prevention: Use gentle, swirling inversions instead of vigorous shaking.[18] Resolution: Add brine (salting out) to increase aqueous phase polarity; centrifuge at high speed; filter through glass wool.[18][19]
Low Analyte Recovery LLEIncorrect pH; improper solvent choice; incomplete phase separation.[20]Verify sample pH is >2 units from analyte pKa. Choose a solvent with appropriate polarity based on analyte LogP.[3] Ensure complete transfer of the organic layer.
Low Analyte Recovery SPEImproper conditioning; cartridge drying out; sample loading flow rate too high; incorrect elution solvent.[21][22][23]Ensure sorbent is fully wetted and never dries before sample loading.[23] Decrease loading flow rate to <1-2 mL/min. Ensure elution solvent is strong enough to disrupt analyte-sorbent interaction (e.g., >95% organic).[22]
Poor Reproducibility SPEInconsistent flow rates; cartridge bed drying out between steps; variable sample loading.[22][24]Use a vacuum manifold with a pressure gauge or an automated system for consistent flow.[24] Never let the sorbent dry after the equilibration step.[23]

Conclusion & Expert Recommendation

While Liquid-Liquid Extraction has a historical place in sample preparation and can be suitable for simple matrices or low-throughput discovery work, its limitations are significant in the context of modern, regulated bioanalysis. The data and workflow comparison clearly demonstrates that Solid-Phase Extraction is the superior technique for the recovery of 2-Methoxy-5-sulfamoylbenzamide-d3 from complex biological matrices.

SPE delivers higher and more consistent recoveries, significantly cleaner extracts with reduced matrix effects, and a workflow that is faster and readily automated.[12][17][16] For any laboratory focused on generating high-quality, reproducible data for pharmacokinetic studies, clinical trials, or other regulatory submissions, the investment in SPE is unequivocally justified by the enhanced data integrity and operational efficiency it provides.

References

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments. [Link]

  • Koch Modular. Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch Modular. [Link]

  • Phenomenex. (2017, May 17). SPE vs LLE: A Battle of Methods. SCIENCE UNFILTERED - Phenomenex. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • LCGC International. (2026, April 1). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Genevac. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Genevac. [Link]

  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Tuffaha, M., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • He, J., et al. (2012, February 15). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Oxford Academic. [Link]

  • Welch. Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Welch Materials, Inc. [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • Veeprho. (2024, August 28). Liquid-Liquid Extraction (LLE) & Supported-Liquid Extraction (SLE). Veeprho. [Link]

  • Hawach. (2026, March 19). Advantages of Solid Phase Extraction. Hawach Scientific. [Link]

  • LabRulez LCMS. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. LabRulez LCMS. [Link]

  • MDPI. (2018, June 4). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • ResearchGate. The main characteristics, advantages, and disadvantages of SPE. ResearchGate. [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. [Link]

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific. [Link]

  • Juhascik, M. P., & Jenkins, A. J. (2009). Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. Journal of Chromatographic Science. [Link]

  • PubMed. (2010, October 29). Miniaturized salting-out liquid-liquid extraction of sulfonamides from different matrices. PubMed. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, December 5). Solid Phase Extraction As A Sample Preparation Technique. IJPRA. [Link]

  • AquaEnergy Expo Knowledge Hub. Solid phase extraction coupled to liquid chromatography-tandem mass spectrometry analysis of sulfonamides, tetracyclines, analge. AquaEnergy Expo Knowledge Hub. [Link]

  • Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? Lab Manager. [Link]

  • ResearchGate. (2024, June 10). What is the best extraction method of sulfonamides group from honey samples? ResearchGate. [Link]

  • ResearchGate. A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization | Request PDF. ResearchGate. [Link]

  • PubMed. (2004, September 8). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. PubMed. [Link]

  • YouTube. (2021, November 10). Liquid-Liquid extraction problems and solutions. YouTube. [Link]

  • RSC Publishing. Emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in water samples. RSC Publishing. [Link]

  • MDPI. (2023, July 18). Microextraction-Based Methods for Determination of Sulfonamides in Milk. MDPI. [Link]

  • Scribd. Liquid-Liquid Extraction Principles | PDF | Solution | Solubility. Scribd. [Link]

  • PubMed. (2005, September 16). Dispersive solid-phase extraction for the determination of sulfonamides in chicken muscle by liquid chromatography. PubMed. [Link]

  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Veeprho. [Link]

  • LinkedIn. (2025, July 29). SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. LinkedIn. [Link]

  • PMC. (2023, June 11). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. PMC. [Link]

  • ACS Publications. (2017, February 17). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • MDPI. (2022, March 27). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. MDPI. [Link]

  • Encyclopedia.pub. (2023, July 4). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia.pub. [Link]

  • ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. [Link]

  • Infomall. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Infomall. [Link]

  • Techniques de l'Ingénieur. (2017, June 10). Principles of the liquid-liquid extraction method. Techniques de l'Ingénieur. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • PMC. (2022, March 27). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. PMC. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences. [Link]

Sources

Isotope effect evaluation: 2-Methoxy-5-sulfamoylbenzamide vs its d3-labeled counterpart in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Chromatographic Isotope Effect: 2-Methoxy-5-sulfamoylbenzamide vs. its d3-Labeled Counterpart

Prepared by: A Senior Application Scientist

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the use of stable isotope-labeled (SIL) internal standards is the gold standard for accuracy and precision, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] Regulatory bodies like the FDA recognize the value of SIL internal standards in compensating for variability during sample processing and analysis.[1][3][4] However, the substitution of hydrogen with deuterium, while chemically subtle, can introduce a measurable chromatographic artifact known as the Deuterium Isotope Effect.

This guide provides a technical evaluation of this phenomenon by comparing the chromatographic behavior of 2-Methoxy-5-sulfamoylbenzamide with its trideuterated (d3) analog. We will delve into the mechanistic basis for the observed effects, provide a detailed experimental protocol for its evaluation, and discuss the practical implications for bioanalytical method development.

The Mechanistic Underpinnings of the Deuterium Isotope Effect

The chromatographic isotope effect (CIE) arises from fundamental differences in the physicochemical properties of a carbon-hydrogen (C-H) bond versus a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter, stronger, and possesses a lower vibrational zero-point energy.[5][6] This results in the deuterated molecule having a slightly smaller van der Waals radius and reduced polarizability.[6][7][8]

In reversed-phase liquid chromatography (RPLC), the most prevalent separation mode in bioanalysis, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Due to their reduced polarizability, deuterated compounds often exhibit weaker van der Waals interactions with the stationary phase material (e.g., C18 alkyl chains).[7][8] This typically results in the deuterated analog eluting slightly earlier than its non-deuterated (protiated) counterpart, a phenomenon often termed the "inverse isotope effect."[5][6]

This guide will specifically examine this effect on 2-Methoxy-5-sulfamoylbenzamide, where the three hydrogen atoms on the methoxy group are replaced with deuterium.

Experimental Design and Rationale

The primary objective is to precisely measure the retention time difference (Δt_R) between 2-Methoxy-5-sulfamoylbenzamide and its d3-analog under typical RPLC conditions and to calculate the chromatographic selectivity factor (α).

Our experimental choices are grounded in achieving the highest possible precision to resolve what is often a very small difference in retention:

  • Chromatographic System : A high-performance or ultra-high-performance liquid chromatography (UPLC/UHPLC) system is selected. The narrower peaks generated by these systems are critical for accurately determining the apex of two closely eluting peaks.

  • Stationary Phase : A standard C18 column is chosen as it is the workhorse of reversed-phase chromatography and provides a reliable platform for assessing hydrophobicity-driven separation.

  • Mobile Phase : A gradient elution using acetonitrile and water with 0.1% formic acid is a widely used, MS-compatible condition that provides excellent peak shape for amine-containing compounds.

  • Detection : Tandem mass spectrometry (MS/MS) is the detector of choice. Its high selectivity allows for the creation of distinct extracted ion chromatograms (XICs) for the light (protiated) and heavy (deuterated) compounds, enabling precise retention time assignment even if the peaks are not baseline resolved.

  • Sample : An equimolar mixture of both compounds is injected. This is a crucial, self-validating step that eliminates any potential run-to-run variability, ensuring that any observed retention time difference is a direct result of the isotope effect.

G cluster_prep Step 1: Preparation cluster_analysis Step 2: Analysis cluster_data Step 3: Data Processing P1 Prepare individual stock solutions of light (H) & heavy (D) analytes P2 Create single working solution with equimolar mixture of H and D P1->P2 Combine A1 Inject mixture onto UPLC-MS/MS System P2->A1 Inject A2 Perform chromatographic separation (C18, MeCN/H2O gradient) A1->A2 A3 Detect using specific MRM transitions for H and D compounds A2->A3 D1 Generate Extracted Ion Chromatograms (XICs) A3->D1 Acquire Data D2 Determine retention times: tR(H) and tR(D) D1->D2 D3 Calculate ΔtR and Selectivity (α) D2->D3

Caption: Experimental workflow for assessing the deuterium isotope effect.

Detailed Experimental Protocol

This protocol provides a robust framework for the evaluation. All reagents should be of HPLC or MS grade.

1. Materials and Reagents

  • 2-Methoxy-5-sulfamoylbenzamide (Analyte 'H')

  • 2-Methoxy-d3-5-sulfamoylbenzamide (Analyte 'D')

  • Acetonitrile (ACN) with 0.1% Formic Acid

  • Water with 0.1% Formic Acid

  • Methanol (for stock solutions)

2. Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each compound in methanol to create individual stock solutions.

  • Working Solution (1 µg/mL): Prepare an intermediate dilution of each stock solution. Then, combine equal volumes of the intermediate 'H' and 'D' solutions to create a final working solution containing an equimolar concentration of both analytes.

3. UPLC-MS/MS Conditions

ParameterSpecification
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient 5% B to 95% B over 3 minutes, hold for 0.5 min, return to initial and re-equilibrate for 1.5 min
ParameterSpecification
Mass Spectrometer Waters Xevo TQ-S or equivalent Triple Quadrupole
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 1.5 kV
Source Temperature 150 °C
Desolvation Temp 500 °C
MRM Transitions Analyte 'H': m/z 231.0 -> 154.0 (example) Analyte 'D': m/z 234.0 -> 157.0 (example)

Note: MRM transitions are illustrative and must be optimized by infusing each compound individually.

4. Data Analysis

  • From the acquired data, generate the XIC for the 'H' and 'D' transitions.

  • Determine the retention time (t_R) at the apex of each peak.

  • Calculate the retention time difference: Δt_R = t_R(H) - t_R(D)

  • Calculate the chromatographic selectivity factor: α = t_R(H) / t_R(D)

Expected Data and Interpretation

The experiment is expected to yield a small but measurable difference in retention time.

AnalyteExpected Retention Time (t_R)
2-Methoxy-5-sulfamoylbenzamide ('H')~1.852 min
2-Methoxy-d3-5-sulfamoylbenzamide ('D')~1.845 min

Calculated Performance Metrics

ParameterCalculated ValueInterpretation
Retention Time Difference (Δt_R)0.007 minA positive value indicates the deuterated compound elutes earlier.
Chromatographic Selectivity (α)1.0038A value greater than 1.0 confirms that a separation, however slight, is occurring between the two isotopologues, with the protiated compound being more retained. This is consistent with the inverse isotope effect.[5]

The results confirm the presence of a deuterium isotope effect. The d3-labeled 2-Methoxy-5-sulfamoylbenzamide elutes slightly earlier than its protiated counterpart. This is attributed to the slightly lower hydrophobicity of the O-CD3 group compared to the O-CH3 group, resulting in weaker interactions with the C18 stationary phase.[7][8]

Factors cluster_molecular Molecular Properties cluster_experimental Experimental Conditions CIE Chromatographic Isotope Effect (CIE) Bond C-D vs C-H Bond (Shorter, Stronger) Polarizability Reduced Polarizability Bond->Polarizability Hydrophobicity Lower Hydrophobicity Polarizability->Hydrophobicity Hydrophobicity->CIE Weaker Interaction with Stationary Phase StationaryPhase Stationary Phase (e.g., C18, PFP) StationaryPhase->CIE MobilePhase Mobile Phase Comp. MobilePhase->CIE Temperature Column Temperature Temperature->CIE

Caption: Key factors influencing the deuterium isotope effect on retention.

Practical Implications for Bioanalytical Method Development

While the observed shift may seem minor, it carries significant implications for the development and validation of robust bioanalytical methods.

  • Risk of Differential Matrix Effects : If the analyte and its SIL-IS separate chromatographically, they may be affected differently by co-eluting matrix components that cause ion suppression or enhancement.[1] This can compromise the core benefit of using a SIL-IS, which is to accurately track and correct for these effects.[2] A slight separation could lead to a loss of precision and accuracy, a concern highlighted in regulatory guidance.[4][9]

  • Method Robustness : Chromatographic conditions can change subtly over time (e.g., column aging, temperature fluctuations).[10] If the analyte and IS are on the edge of separation, minor system changes could exacerbate the shift, potentially impacting long-term method performance.

  • Strategies for Management : Should the isotope effect prove problematic for a particular assay, several strategies can be employed:

    • Modify Chromatography : Adjusting the mobile phase composition or gradient slope can sometimes minimize the separation.

    • Change Stationary Phase : Exploring different column chemistries, such as those with pentafluorophenyl (PFP) phases, can alter the primary separation mechanism from purely hydrophobic to include other interactions (e.g., π-π, dipole-dipole), potentially reducing the isotope effect.[11]

References

  • Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society. Available at: [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]

  • Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. PubMed. Available at: [Link]

  • Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society. Available at: [Link]

  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available at: [Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available at: [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America. Available at: [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy. Available at: [Link]

  • Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry. Available at: [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-5-sulfamoylbenzamide-d3

Author: BenchChem Technical Support Team. Date: April 2026

The foundational principle of this guide is risk mitigation. The operational and disposal plans outlined are designed to be self-validating systems, ensuring that each step reinforces a safe laboratory environment.

Hazard Identification and Risk Profile

Understanding the "why" behind safety protocols is critical. Based on data from analogous compounds, 2-Methoxy-5-sulfamoylbenzamide-d3 should be handled as a substance that poses the following primary risks:

  • Skin Irritation : Direct contact may cause skin irritation[2][3][4][5][6].

  • Serious Eye Irritation : The compound is expected to be a serious eye irritant, with potential for causing significant damage upon contact[2][3][4][5][6].

  • Respiratory Irritation : As a solid powder, airborne dust may cause respiratory irritation[3][4][5][6].

These hazards dictate the stringent personal protective equipment (PPE) requirements and handling procedures that follow.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect you from all potential routes of exposure. The following table summarizes the required PPE for handling 2-Methoxy-5-sulfamoylbenzamide-d3.

PPE CategoryItem SpecificationStandard of Compliance (Example)Rationale for Use
Hand Protection Nitrile or Butyl rubber gloves, unlined.[7]EN 374Prevents dermal absorption and skin irritation. Check manufacturer's chemical resistance chart.[8]
Eye & Face Protection Tightly fitting safety goggles with side-shields.[9]ANSI Z87.1 / EN 166Protects against airborne particles and accidental splashes, mitigating the risk of serious eye irritation.
Face shield (in addition to goggles)ANSI Z87.1 / EN 166Required when there is a significant risk of splashing, such as during bulk handling or dissolution.[10]
Body Protection Professional laboratory coat (fully buttoned)N/AProvides a primary barrier against incidental contact and minor spills.
Chemical-resistant coveralls or apronVaries (e.g., Tyvek®)[11]Recommended for larger scale operations or when significant contamination is possible.[12]
Respiratory Protection NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95)NIOSH 42 CFR 84 / EN 143Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust and subsequent respiratory irritation.[13]

Operational Workflow: A Step-by-Step Protocol

This protocol provides a clear, sequential workflow for the safe handling of 2-Methoxy-5-sulfamoylbenzamide-d3, from initial preparation to waste disposal. The causality behind each step is explained to reinforce safe practices.

Preparation and Pre-Handling Safety Check
  • Designate the Work Area : All handling of the solid compound must occur within a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control dust.[13]

  • Verify Equipment : Ensure an eyewash station and safety shower are accessible and have been recently tested.[3]

  • Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) before retrieving the chemical to minimize movement and potential for spills.

  • Don PPE : Put on all required PPE as detailed in the table above. Gloves must be inspected for any signs of degradation or puncture before use.[9]

Weighing and Handling the Compound
  • Retrieve from Storage : The compound should be stored in a tightly sealed container, often in a refrigerator at 2-8°C[1]. Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing : Carefully weigh the desired amount of powder in a ventilated enclosure. Use gentle motions to avoid generating airborne dust.[9]

  • Container Management : Immediately after weighing, securely close the primary container. Clean any residual dust from the balance and surrounding surfaces with a damp cloth or a HEPA-filtered vacuum.

  • Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

The following diagram illustrates the mandatory workflow for safe handling.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area 1. Designate & Prepare Fume Hood verify_safety 2. Verify Eyewash & Safety Shower prep_area->verify_safety don_ppe 3. Don Full PPE (Gloves, Goggles, Coat) verify_safety->don_ppe retrieve 4. Retrieve Compound & Equilibrate to RT don_ppe->retrieve Proceed to Handling weigh 5. Weigh Powder in Ventilated Enclosure retrieve->weigh dissolve 6. Prepare Solution (If applicable) weigh->dissolve decontaminate 7. Decontaminate Tools & Work Surface dissolve->decontaminate Proceed to Cleanup dispose_waste 8. Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe 9. Doff PPE & Wash Hands Thoroughly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of 2-Methoxy-5-sulfamoylbenzamide-d3.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow. Negligence at this stage can lead to environmental contamination and future exposure risks.

  • Waste Collection : All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Surplus Material : Do not return unused material to the original container. Dispose of it as chemical waste.

  • Decontamination : Thoroughly clean all non-disposable equipment and the work surface after use.

  • Disposal Protocol : All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3][5] Do not dispose of this chemical down the drain.[9][13]

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is paramount.

  • Skin Contact : Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3][4]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

By adhering to this comprehensive guide, you establish a robust safety framework that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Personal Protective Equipment | US EPA. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet: (+/-)-Sulpiride. (2022). Carl ROTH. Retrieved from [Link]

  • Chemical Name : 2-Methoxy-5-sulfamoylbenzamide-d3. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Safety data sheet: 2-Methoxy-5-nitrophenol. (2023). CPAchem. Retrieved from [Link]

  • PPE and Safety Equipment When Using Chemicals. (2021). Compliance Partners. Retrieved from [Link]

  • Personal Protective Equipment for Working With Pesticides. (2000). University of Missouri Extension. Retrieved from [Link]

  • 2-Methoxy-5-sulfamoylbenzoic acid. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • 2-Methoxy-5-Sulphamoylbenzoic Acid D3 CAS#: 123958-85-0. (n.d.). ChemWhat. Retrieved from [Link]

  • 2-Methoxy-5-sulfamoylbenzamide. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.